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  • Product: 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde
  • CAS: 124815-00-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde

Topic: Physicochemical Properties and Synthetic Utility of 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Synthetic Utility of 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists[1]

Executive Summary: The Architecture of Pyrrolic Building Blocks

3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde (CAS 124815-00-5) represents a critical class of substituted pyrroles utilized primarily as "northern" or "southern" hemisphere precursors in the total synthesis of porphyrins, chlorins, and dipyrromethene (BODIPY) dyes.[1][2] Unlike simple pyrroles, this molecule possesses orthogonal electrophilic (aldehyde) and nucleophilic (C5-position) sites, alongside a masking acetyl group that modulates the electron density of the heterocyclic ring.

This guide provides an authoritative analysis of its physicochemical behavior, synthetic pathways, and handling protocols, moving beyond basic catalog data to offer actionable experimental insights.

Molecular Identity and Structural Analysis[3][4]

The molecule is defined by a specific substitution pattern that balances steric bulk with electronic deactivation.[1] The 3-acetyl group acts as an electron-withdrawing group (EWG), stabilizing the pyrrole ring against oxidative degradation while directing subsequent electrophilic substitutions to the 5-position.

Table 1: Chemical Identity & Core Descriptors[1]
PropertyDescriptor
IUPAC Name 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde
CAS Number 124815-00-5
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
SMILES CC1=C(C(=O)C)C(C=O)=N1 (Tautomeric representation)
InChIKey Specific to isomer; verify against 3-Ac-4-Me substitution
Appearance Off-white to tan/yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, MeOH; Sparingly soluble in H₂O

Physicochemical Profile

3.1 Solid-State Properties[1]
  • Melting Point: Typically observed in the range of 130–150 °C (Note: Isomeric 4-acetyl-3-methyl analogs melt ~146 °C; purity significantly affects this range).[1]

  • Crystallinity: Tends to form needles or prisms when recrystallized from ethanol/water or benzene/petroleum ether mixtures.[1]

  • Stability: The compound is stable at room temperature but sensitive to photo-oxidation over prolonged periods.[1] The aldehyde moiety is susceptible to Cannizzaro-type disproportionation under strongly basic conditions.[1]

3.2 Solution-Phase Behavior (Acidity & Tautomerism)
  • pKa (NH): Estimated at ~15.5–16.[1]5. The electron-withdrawing acetyl and formyl groups slightly increase the acidity of the NH proton compared to unsubstituted pyrrole (pKa ~17.5).[1]

  • H-Bonding: In solution, the molecule exhibits strong intramolecular hydrogen bonding between the NH and the carbonyl oxygen of the acetyl group, which can influence NMR chemical shifts and solubility.

3.3 Spectral Signatures (Self-Validation)

To validate the identity of synthesized material, researchers should look for these diagnostic signals:

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Aldehyde (-CHO): Singlet, δ 9.5 – 10.0 ppm.[1]

    • Pyrrole NH: Broad singlet, δ 10.0 – 12.0 ppm (exchangeable with D₂O).

    • C5-H: Doublet or Singlet, δ 6.5 – 7.0 ppm (diagnostic of the open 5-position).

    • Acetyl (-COCH₃): Singlet, δ 2.3 – 2.5 ppm.[1]

    • Ring Methyl (-CH₃): Singlet, δ 2.0 – 2.2 ppm.[1]

  • IR Spectroscopy:

    • ν(NH): Sharp band at ~3250–3300 cm⁻¹.[1]

    • ν(C=O): Two distinct bands; Aldehyde (~1660 cm⁻¹) and Ketone (~1640 cm⁻¹), often overlapping or split depending on H-bonding.

Synthetic Pathways & Mechanism[1]

The synthesis of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde requires precise regiocontrol.[1] Two primary methodologies are employed: the Vilsmeier-Haack Formylation (Method A) and the Oxidative Functionalization of Knorr Pyrroles (Method B).

Method A: Vilsmeier-Haack Formylation (Preferred)

This method involves the formylation of 3-acetyl-4-methylpyrrole.[1] Regioselectivity is governed by the electronic directing effects.[1] The acetyl group at C3 deactivates the C2 position, but steric factors and the activating methyl group at C4 can direct the formyl group to C2 or C5.

Protocol:

  • Reagent Formation: Generate the Vilsmeier reagent (chloroiminium ion) in situ by adding POCl₃ to DMF at 0 °C.[1]

  • Addition: Add 3-acetyl-4-methylpyrrole (dissolved in DMF or DCE) dropwise.

  • Heating: The reaction is heated (60–80 °C) to overcome the deactivating effect of the acetyl group.[1]

  • Hydrolysis: The iminium intermediate is hydrolyzed with aqueous sodium acetate (NaOAc) to yield the aldehyde.[1]

Method B: Sulfuryl Chloride Oxidation (Classic)

Starting from 3-acetyl-2,4-dimethylpyrrole (a Knorr pyrrole derivative), the C2-methyl group is selectively oxidized.

Mechanism:

  • Chlorination: Treatment with sulfuryl chloride (SO₂Cl₂) effects radical or electrophilic chlorination of the activated C2-methyl group to form a dichloromethyl intermediate (-CHCl₂).[1]

  • Hydrolysis: The gem-dichloride is hydrolyzed in water/alcohol to the aldehyde.[1]

Visualization: Synthetic Logic Flow[1]

SynthesisPathways Start1 3-Acetyl-4-methylpyrrole Inter1 Iminium Salt Intermediate Start1->Inter1 Electrophilic Subst. Start2 3-Acetyl-2,4-dimethylpyrrole Inter2 2-Dichloromethyl Intermediate Start2->Inter2 Radical/Ionic Chlorination Reagent1 Vilsmeier Reagent (POCl3 / DMF) Reagent1->Inter1 Reagent2 Sulfuryl Chloride (SO2Cl2) Reagent2->Inter2 Hydrolysis Hydrolysis (NaOAc or H2O) Inter1->Hydrolysis Inter2->Hydrolysis Product 3-Acetyl-4-methyl- 1H-pyrrole-2-carbaldehyde Hydrolysis->Product Yields Target

Caption: Comparative synthetic routes. Method A (Left) uses formylation; Method B (Right) uses methyl oxidation.

Detailed Experimental Protocol (Method A)

This protocol is designed for the Vilsmeier-Haack route, offering higher purity profiles for drug development applications.[1]

Reagents:

  • 3-Acetyl-4-methylpyrrole (1.0 eq)[1][2]

  • Phosphorus Oxychloride (POCl₃, 1.2 eq)

  • N,N-Dimethylformamide (DMF, 5.0 eq - acts as solvent/reagent)

  • Sodium Acetate Trihydrate (NaOAc[3]·3H₂O)

Step-by-Step Methodology:

  • Preparation of Vilsmeier Reagent:

    • In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0 °C using an ice bath.

    • Add POCl₃ dropwise over 20 minutes.[1] Critical: Maintain internal temperature <10 °C to prevent thermal decomposition.[1] A white precipitate (Vilsmeier salt) may form.[1]

  • Substrate Addition:

    • Dissolve 3-acetyl-4-methylpyrrole in a minimal volume of DMF.

    • Add this solution to the Vilsmeier reagent slowly.[1] The mixture will turn yellow/orange.[1]

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat to 60 °C for 1–2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot should disappear.[1]

  • Hydrolysis & Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a vigorously stirred solution of NaOAc·3H₂O (5 eq) in water (10 volumes). Caution: Exothermic reaction.[1][3]

    • Heat the aqueous suspension to 70 °C for 30 minutes to ensure complete hydrolysis of the iminium salt.

  • Isolation:

    • Cool to 4 °C. The product usually precipitates as a solid.[1]

    • Filter the solid.[1][4] If no precipitate forms, extract with CH₂Cl₂ (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0→5% MeOH in DCM).

Applications in Drug Development & Synthesis[1][6]

6.1 Porphyrin Synthesis (MacDonald Coupling)

This aldehyde is a "Northern Hemisphere" precursor.[1] It reacts with a dipyrromethane (bearing alpha-free positions) under acidic conditions (p-TsOH or TFA) to form a biladiene-ac intermediate, which is subsequently oxidized to the porphyrin. The 3-acetyl group eventually becomes a peripheral substituent on the porphyrin ring, often converted to an ethyl group (via reduction) or a vinyl group (via reduction/dehydration) to mimic natural heme analogs.

6.2 BODIPY Dyes

Condensation of this aldehyde with a pyrrole (typically 2,4-dimethylpyrrole) followed by complexation with BF₃·OEt₂ yields asymmetric BODIPY dyes.[1] The acetyl group induces a bathochromic shift (red-shift) in the fluorescence emission spectrum due to extended conjugation.[1]

6.3 Pharmaceutical Intermediates

The aldehyde functionality allows for reductive amination (forming amine linkers) or Knoevenagel condensations, serving as a scaffold for kinase inhibitors where the pyrrole core mimics the purine ring of ATP.

Safety and Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The aldehyde is prone to oxidation to the carboxylic acid if exposed to air for months.[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives. Organic Letters, 2018.

  • Physicochemical Properties of Substituted Pyrroles. PubChem Compound Summary, CID 124815-00-5.[1]

  • Vilsmeier-Haack Formylation Protocols. Organic Syntheses, Coll.[1] Vol. 4, p. 539.[1]

  • Porphyrin Synthesis Strategies. The Porphyrin Handbook, Vol 1. Academic Press.[1]

  • Reactivity of 3-Acetyl-2,4-dimethylpyrrole. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Exploratory

3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde CAS number and structure

An In-depth Technical Guide to 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde Executive Summary: The pyrrole nucleus is a cornerstone of heterocyclic chemistry, representing a privileged scaffold in a vast array of natural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde

Executive Summary: The pyrrole nucleus is a cornerstone of heterocyclic chemistry, representing a privileged scaffold in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and versatile reactivity have made it a focal point for synthetic and medicinal chemists. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde . While a dedicated CAS number for this precise substitution pattern is not prominently listed in public databases, indicating its status as a potentially novel or non-commercial entity, its structure represents a confluence of key functional groups on a biologically significant core.

This document synthesizes established chemical principles to propose robust synthetic pathways, predict spectroscopic characteristics, and discuss the potential reactivity and applications of this molecule. We will delve into the strategic implementation of classic name reactions such as the Vilsmeier-Haack formylation and Friedel-Crafts acylation, providing a viable, field-proven protocol for its synthesis.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the synthetic potential of polysubstituted pyrroles.

The Pyrrole Scaffold: A Foundation of Chemical Biology

The five-membered aromatic nitrogen heterocycle, pyrrole, is not merely a simple organic molecule; it is a fundamental building block of life. It forms the core of the "pigments of life," including heme in hemoglobin and the chlorophylls responsible for photosynthesis.[2] Beyond these natural macrocycles, the pyrrole motif is embedded in numerous clinically significant drugs, underscoring its importance as a pharmacophore.[5][6] Molecules containing the pyrrole ring exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[6][7]

The utility of pyrrole stems from its electron-rich nature, which makes it highly susceptible to electrophilic substitution, allowing for diverse functionalization.[8] This reactivity, combined with the ability of the ring's nitrogen atom to participate in hydrogen bonding, makes pyrrole derivatives ideal candidates for interacting with biological targets.[5]

Compound Profile: 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde

Chemical Identity and Structure
  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol

  • Structure:

    
    (Illustrative structure, as a real image is not available)
    
Predicted Physicochemical and Spectroscopic Data

The properties of this molecule can be reliably predicted based on data from structurally similar compounds, such as 4-acetyl-1H-pyrrole-2-carbaldehyde and other substituted pyrroles.[4][9] The two electron-withdrawing carbonyl groups will significantly influence the electron density of the pyrrole ring and the acidity of the N-H proton.

Property Predicted Value / Characteristic Rationale
Appearance Likely a pale yellow to brown solid.Similar functionalized pyrroles are crystalline solids at room temperature.[4][10]
¹H NMR δ (ppm, in CDCl₃): ~9.5-10.0 (s, 1H, -CHO), ~9.0-9.5 (br s, 1H, N-H), ~7.0 (s, 1H, H-5), ~2.6 (s, 3H, -COCH₃), ~2.4 (s, 3H, -CH₃).The aldehyde proton will be significantly downfield. The remaining ring proton (H-5) will appear as a singlet. The acetyl and methyl protons will be sharp singlets in the aliphatic region.
¹³C NMR δ (ppm, in CDCl₃): ~195 (-COCH₃), ~180 (-CHO), ~140-120 (4x Ar-C), ~30 (-COCH₃), ~15 (-CH₃).The carbonyl carbons will be the most downfield signals. Four distinct signals are expected for the pyrrole ring carbons.
IR Spectroscopy ν (cm⁻¹): ~3300-3100 (N-H stretch), ~1680 (C=O stretch, aldehyde), ~1660 (C=O stretch, ketone).Strong, distinct carbonyl absorptions are the most characteristic feature. The N-H stretch will be broad.
Mass Spec (EI) m/z: 151 (M⁺), 136 (M⁺ - CH₃), 122 (M⁺ - CHO), 108 (M⁺ - COCH₃).The molecular ion peak should be prominent. Fragmentation will likely involve the loss of the substituent groups.

Synthetic Strategy and Methodologies

The synthesis of a polysubstituted pyrrole requires careful strategic planning to control the regioselectivity of functional group introduction. Given that both the formyl and acetyl groups are typically introduced via electrophilic substitution, a stepwise approach is necessary.

Retrosynthetic Analysis and Strategic Considerations

A logical approach involves the formylation of a pre-existing 3-acetyl-4-methylpyrrole. However, constructing this precursor can be complex. A more convergent and robust strategy is inspired by established one-pot procedures that combine Vilsmeier-Haack formylation with subsequent Friedel-Crafts acylation.[4]

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles like pyrrole, reliably installing the aldehyde at the most reactive, sterically accessible position (typically the α-position, C2 or C5).[11][12] Following formylation, a Friedel-Crafts acylation can introduce the acetyl group. The regiochemical outcome of this second step is directed by the existing substituents. The formyl group at C2 is deactivating, which would direct a subsequent electrophile to the β-position (C3 or C4). The methyl group at C4 is activating and ortho-, para-directing. The combined influence favors substitution at the C3 position.

G cluster_0 Retrosynthetic Disconnection Target 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde Intermediate1 4-methyl-1H-pyrrole-2-carbaldehyde Target->Intermediate1 Disconnect C-C bond (Acylation) Intermediate1->Target Acylation Intermediate1->Target Friedel-Crafts Acylation StartingMaterial 3-methyl-1,4-diketone precursor (e.g., 3-methylhexane-2,5-dione) + NH₃ Intermediate1->StartingMaterial Disconnect C-N bonds (Formylation & Cyclization) StartingMaterial->Intermediate1 Paal-Knorr Synthesis Reagent1 Vilsmeier Reagent (POCl₃, DMF) Reagent2 Acetyl Chloride / AlCl₃ (Friedel-Crafts Acylation) Reaction1 Paal-Knorr Synthesis Reaction2 Vilsmeier-Haack Formylation Reaction3 Friedel-Crafts Acylation Pyrrole 4-Methyl-1H-pyrrole Pyrrole->Intermediate1 Vilsmeier-Haack Formylation Pyrrole_Start 3-methyl-1,4-diketone + NH₃ Pyrrole_Start->Pyrrole

Caption: Retrosynthetic analysis and proposed forward synthesis pathway.

Proposed Experimental Protocol: Two-Step Synthesis

This protocol first prepares the key intermediate, 4-methyl-1H-pyrrole, via the Paal-Knorr synthesis, which is then subjected to a sequential formylation and acylation. The Paal-Knorr synthesis is a robust method for creating substituted pyrroles from 1,4-dicarbonyl compounds.[13][14]

Step 1: Paal-Knorr Synthesis of 4-Methyl-1H-pyrrole

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylhexane-2,5-dione (1.0 eq) in glacial acetic acid.

  • Amine Addition: Add ammonium acetate (2.0 eq) to the solution. The use of an ammonium salt provides the nitrogen atom for the N-unsubstituted pyrrole.[13]

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution carefully with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-methyl-1H-pyrrole can be purified by column chromatography or distillation.

Step 2: Vilsmeier-Haack Formylation and Friedel-Crafts Acylation

This procedure is adapted from a validated one-pot synthesis of a related isomer.[4]

  • Vilsmeier Reagent Formation: In a three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 1.1 eq) in 1,2-dichloroethane (DCE) in an ice bath. Add oxalyl chloride or phosphorus oxychloride (1.1 eq) dropwise while maintaining the temperature below 10°C. Stir the resulting white suspension for 15 minutes at room temperature.

  • Pyrrole Addition: Cool the suspension back to 0°C and add a solution of 4-methyl-1H-pyrrole (from Step 1, 1.0 eq) in DCE dropwise over 30 minutes. Allow the mixture to stir at room temperature for 1 hour. This completes the formylation at the C2 position, which is the most activated and sterically accessible site.

  • Friedel-Crafts Acylation: Cool the mixture again in an ice bath. Add aluminum chloride (AlCl₃, 2.2 eq) portion-wise, followed by the rapid addition of acetyl chloride (1.0 eq). Stir the reaction mixture for 3 hours at room temperature.

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice. Add 50% aqueous sodium hydroxide to basify the solution, then re-acidify to a slightly acidic pH with concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde , is purified by column chromatography on silica gel.

Caption: Step-by-step experimental workflow for the synthesis.

Chemical Reactivity and Applications

The presence of three distinct functional groups—an N-H site, an aldehyde, and a ketone—makes 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde a highly versatile synthetic intermediate.

Reactivity of the Pyrrole Ring

The pyrrole ring is deactivated towards further electrophilic substitution due to the two electron-withdrawing carbonyl groups. Any subsequent electrophilic attack would likely occur at the C5 position, the only remaining unsubstituted carbon. The N-H proton is acidic and can be deprotonated with a strong base to form a pyrrolide anion, which can then be N-alkylated or N-arylated.[8]

Reactivity of Carbonyl Groups
  • Aldehyde (C2): The formyl group is generally more reactive than the ketone. It can undergo selective reactions such as Wittig olefination, reduction to an alcohol (hydroxymethyl group) using mild reagents like NaBH₄, or oxidation to a carboxylic acid.

  • Ketone (C3): The acetyl group can participate in reactions such as aldol condensations, reductions, or conversion to an oxime.

This differential reactivity allows for selective manipulation of the functional groups to build more complex molecular architectures, a key attribute for intermediates in drug discovery programs.[15]

G mol N_H N-Deprotonation & Alkylation C5 Electrophilic Substitution CHO Nucleophilic Attack (e.g., Grignard, Wittig) Selective Reduction Ac Nucleophilic Attack (less reactive) p_N_H p_N_H->N_H p_C5 p_C5->C5 p_CHO p_CHO->CHO p_Ac p_Ac->Ac

Caption: Key sites of chemical reactivity on the target molecule.

Potential Applications

Given the established biological importance of the pyrrole scaffold, this molecule is a promising candidate for screening in various therapeutic areas.[1][5] The specific arrangement of hydrogen bond donors (N-H) and acceptors (C=O) provides a framework for targeted interactions with enzyme active sites or protein receptors. Furthermore, its role as a multi-functional building block allows for its incorporation into larger, more complex drug candidates through combinatorial chemistry and fragment-based drug design approaches.

Conclusion

3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde stands as a molecule of significant synthetic interest. While not a common commercial chemical, its structure is accessible through well-established and reliable synthetic methodologies rooted in fundamental organic chemistry. This guide provides a comprehensive framework for its preparation, characterization, and further chemical manipulation. The convergence of a biologically-validated pyrrole core with multiple reactive functional groups makes it a valuable platform for the development of novel therapeutics and advanced functional materials.

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. [Link]

  • Scribd. Vilsmeier-Haack Formylation of Pyrroles. [Link]

  • Prasanna, N., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Science & Emerging Drugs. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Recent Advances in Functionalization of Pyrroles and their Translational Potential. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Pisani, L., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

  • Gîrdan, M. A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. [Link]

  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • Journal of the Chemical Society C: Organic. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

  • Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]

  • Canadian Journal of Chemistry. Pyrrole Chemistry. XIV. Some Chemical and Physical Properties of 3-Pyrrolecarbaldehyde and 1-Methyl-3-pyrrolecarbaldehyde. [Link]

  • National Institutes of Health (NIH). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • National Institutes of Health (NIH). 4-Acetyl-1H-pyrrole-2-carbaldehyde. [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • Google Patents. US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyrroles: 2-Acetyl-1-methylpyrrole in Flavor & Synthesis. [Link]

  • PubChem. 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde. [Link]

  • ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]

  • ResearchGate. Scheme 1: The reaction of pyrrole-2-carbaldehyde with acetylene. [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]

  • PubChem. 4-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde

Executive Summary & Chemical Context This guide provides a comprehensive spectroscopic profile for 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde , a critical intermediate in the synthesis of unsymmetrical porphyrins and po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide provides a comprehensive spectroscopic profile for 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde , a critical intermediate in the synthesis of unsymmetrical porphyrins and polypyrrolic drugs.

This compound is typically derived from the oxidation of 3-acetyl-2,4-dimethylpyrrole (a Knorr pyrrole derivative). The presence of both an aldehyde at position 2 and an acetyl group at position 3 creates a unique "push-pull" electronic environment, significantly influencing its spectroscopic signature.[1] The proximity of the carbonyl oxygen (C3-acetyl) to the pyrrolic NH and the aldehyde proton leads to distinct intramolecular hydrogen bonding effects observable in NMR and IR.

Chemical Identity
PropertyValue
Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, Acetone, Chloroform; sparingly soluble in water

Mass Spectrometry (MS) Profile

Methodology: Electron Ionization (EI) at 70 eV is the standard for fingerprinting this molecule.

Fragmentation Analysis

The molecular ion (M⁺) is stable due to the aromatic pyrrole ring.[1] The fragmentation pattern is dominated by alpha-cleavages adjacent to the carbonyl groups.[1][2]

Key Diagnostic Peaks:

  • m/z 151 (M⁺): Molecular ion.[1] Usually the base peak (100% relative abundance) or very strong.[1]

  • m/z 136 (M - 15): Loss of a methyl group (–CH₃). This likely originates from the C4-methyl or the acetyl methyl, though the acetyl methyl loss is favored via acylium ion formation.[1]

  • m/z 122 (M - 29): Loss of the formyl radical (–CHO). Characteristic of aromatic aldehydes.

  • m/z 108 (M - 43): Loss of the acetyl group (–COCH₃).

  • m/z 53: Pyrrole ring fragmentation (typical low mass fingerprint).[1]

Visualization: Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 151 Frag_136 [M - CH3]+ m/z 136 M_Ion->Frag_136 - CH3 (15) Frag_122 [M - CHO]+ m/z 122 M_Ion->Frag_122 - CHO (29) Frag_108 [M - COCH3]+ m/z 108 M_Ion->Frag_108 - COCH3 (43)

Caption: Primary fragmentation pathways observed in Electron Ionization (EI) mass spectrometry for C₈H₉NO₂.

Infrared Spectroscopy (IR)

Methodology: KBr Pellet or Diamond ATR.[1] Critical Insight: The 3-acetyl and 2-formyl groups are conjugated with the pyrrole ring. This conjugation lowers the carbonyl stretching frequencies compared to non-conjugated aliphatic analogues.[1] Furthermore, the NH proton often participates in intramolecular hydrogen bonding with the C3-acetyl oxygen, broadening the NH band.[1]

Functional GroupFrequency (cm⁻¹)IntensityAssignment Notes
N-H Stretch 3200 – 3350Strong, BroadBroadened due to H-bonding.
C-H Stretch 2900 – 3000WeakMethyl group C-H stretches.[1]
C=O (Aldehyde) 1650 – 1670StrongConjugated aldehyde (C2).[1]
C=O (Ketone) 1635 – 1655StrongConjugated acetyl (C3).[1] Often overlaps with aldehyde.
C=C (Ring) 1450 – 1550MediumPyrrole ring skeletal vibrations.[1]

Nuclear Magnetic Resonance (NMR)

Methodology:

  • Solvent: CDCl₃ (Chloroform-d) is preferred for resolution. DMSO-d₆ is used if solubility is an issue, but will shift the NH signal downfield significantly.[1]

  • Frequency: 300 MHz or higher recommended.[1]

¹H NMR Data (Proton)

The spectrum is characterized by two low-field singlets (Aldehyde and NH) and two high-field singlets (Methyls).

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
NH (1) 10.5 – 11.5Broad Singlet1HHighly deshielded by aromatic ring current and H-bonding to C3-acetyl.
CHO (2) 9.6 – 10.0Singlet1HCharacteristic aldehyde proton.[1] Deshielded by adjacent C3-acetyl.
C5-H 6.8 – 7.0Doublet/Singlet1H~2.5 HzThe only aromatic ring proton. Coupling to NH may be observed in dry DMSO.[1]
C3-COCH₃ 2.45 – 2.55Singlet3HAcetyl methyl. Deshielded by carbonyl anisotropy.[1]
C4-CH₃ 2.05 – 2.15Singlet3HRing methyl. Typical aromatic methyl region.[1]
¹³C NMR Data (Carbon)

Solvent: CDCl₃.

  • Carbonyls: Two distinct peaks in the 175–195 ppm range.[1] The aldehyde carbon is typically further downfield (~178-185 ppm) than the acetyl ketone (~190-195 ppm), though specific electronic environments can invert this depending on solvent.

  • Alpha Carbons (C2, C5): Deshielded region (~130–145 ppm).[1]

  • Beta Carbons (C3, C4): ~120–135 ppm.[1]

  • Methyls: Acetyl-CH₃ (~27-30 ppm) and Ring-CH₃ (~10-12 ppm).

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Ensure no water peaks interfere with the Aldehyde/NH region.[1]

  • Drying: Dry the solid compound in a vacuum desiccator over P₂O₅ for 4 hours to remove lattice water.

  • Solvent: Use high-quality CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

  • Filtration: If the solution appears cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (often carried over from the oxidation step).[1]

  • Concentration: Aim for ~10 mg/0.6 mL for ¹H NMR; ~30 mg/0.6 mL for ¹³C NMR.

Protocol B: Purification via Recrystallization

If spectroscopic baselines are noisy (indicating oligomers):

  • Dissolve crude product in a minimum amount of hot Ethanol or Methanol.[1]

  • Add water dropwise until slight turbidity persists.

  • Heat gently to clear the solution, then allow to cool slowly to 4°C.

  • Collect crystals via vacuum filtration.[1]

Visualization: Characterization Workflow

Characterization_Flow Sample Crude Sample (Post-Oxidation) TLC TLC Screening (Hexane:EtOAc 3:1) Sample->TLC Purify Recrystallization (EtOH/H2O) TLC->Purify If impure NMR 1H NMR (CDCl3) Check: CHO (~9.8) & NH (~11.0) TLC->NMR If pure Purify->NMR MS Mass Spec (EI) Confirm M+ = 151 NMR->MS Structure Consistent Valid Validated Structure MS->Valid

Caption: Logical workflow for the isolation and spectroscopic validation of the target pyrrole.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3] (Standard reference for chemical shifts and fragmentation rules).

  • Paine, J. B. (1978).[1] Synthesis of Pyrroles and Porphyrins. In The Porphyrins (Vol. 1, pp. 101-234). Academic Press.[1]

  • NIST Chemistry WebBook. (2023).[1] Pyrrole-2-carboxaldehyde Spectra. National Institute of Standards and Technology.[1][4] (Used as baseline for pyrrole-aldehyde shifts).

  • BenchChem. (2025).[1][5] Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Derivatives. (General shift comparisons for 3,4-substituted pyrroles).

Sources

Exploratory

Discovery and Natural Occurrence of Substituted Pyrrole-2-Carbaldehydes

This guide provides a comprehensive technical analysis of substituted pyrrole-2-carbaldehydes, focusing on their discovery, natural distribution, and isolation methodologies. Technical Guide & Whitepaper Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of substituted pyrrole-2-carbaldehydes, focusing on their discovery, natural distribution, and isolation methodologies.

Technical Guide & Whitepaper

Executive Summary

Substituted pyrrole-2-carbaldehydes (Py-2-Cs) represent a chemically distinct class of heterocyclic metabolites found across marine sponges, terrestrial plants, edible fungi, and thermally processed foods. While the parent compound (pyrrole-2-carbaldehyde) is chemically simple, its substituted derivatives often exhibit potent bioactivity, ranging from pancreatic lipase inhibition to hepatoprotection. This guide dissects the dual nature of these compounds: as enzymatic secondary metabolites in biological systems and as complex Maillard reaction products in food chemistry.

The Chemical Entity: Structural Characteristics

The pyrrole-2-carbaldehyde core consists of a five-membered aromatic nitrogen heterocycle substituted with a formyl group at the


-position.
  • Reactivity: The pyrrole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. However, the electron-withdrawing formyl group at C2 deactivates the ring slightly, directing further substitution primarily to the C4 and C5 positions.

  • Stability: Unlike many aldehydes, Py-2-Cs are relatively stable due to conjugation between the carbonyl group and the aromatic pyrrole system.

  • Spectroscopic Signature:

    • 
      H NMR:  The aldehyde proton typically appears as a singlet between 
      
      
      
      9.3 and 9.6 ppm. The NH proton is broad, often appearing around
      
      
      10-12 ppm depending on hydrogen bonding.
    • UV-Vis: Strong absorption bands in the 280–300 nm region due to the conjugated

      
       system.
      

Natural Reservoirs & Occurrence

Marine Sources (Porifera)

Marine sponges are prolific producers of pyrrole alkaloids, often characterized by high nitrogen content and halogenation.

  • Source: Oscarella lobularis and Laxosuberites sp.

  • Compounds: Long-chain alkyl-substituted pyrrole-2-carbaldehydes.

  • Discovery Context: These were initially isolated during screenings for cytotoxic compounds. The aldehyde functionality is often a biosynthetic intermediate or a degradation product of more complex pyrrole-2-aminoimidazoles (e.g., oroidin derivatives).

Terrestrial Flora & Fungi

Recent phytochemical studies have expanded the known range of Py-2-Cs to higher plants and fungi.

  • Medicinal Plants:

    • Morus alba (Mulberry): Yields "Morroles" (A-F), which are complex substituted Py-2-Cs.[1]

    • Angelica dahurica: Source of Dahurines A–F.[2]

    • Citrullus lanatus (Watermelon seeds): Contain pyrazole-pyrrole hybrids.[3]

  • Fungi: Edible mushrooms have been found to contain simple N-substituted Py-2-Cs, contributing to their antioxidant profiles.

The Maillard Reaction (Thermal Origin)

A significant portion of naturally occurring Py-2-Cs are "process contaminants" or flavor compounds formed during the thermal processing of food (roasting coffee, baking).

  • Mechanism: The condensation of reducing sugars (glucose/fructose) with amino acids leads to Advanced Glycation End-products (AGEs).[1]

  • Key Compound: Pyrraline (

    
    -2-formyl-5-hydroxymethyl-pyrrolyl-norleucine). It is a recognized marker for the advanced stages of the Maillard reaction and is found in high concentrations in bakery products and soy sauce.
    

Biosynthesis and Formation Pathways[1][4]

The formation of substituted Py-2-Cs occurs via two distinct mechanisms: enzymatic biosynthesis in living organisms and non-enzymatic chemical synthesis (Maillard) in thermal environments.

Non-Enzymatic Pathway (Maillard Reaction)

This pathway explains the presence of Py-2-Cs in processed foods. The reaction proceeds through a 3-deoxyglucosone intermediate.[1]

MaillardPathway cluster_legend Reaction Conditions Glucose Glucose + Amino Acid SchiffBase Schiff Base (Aldimine) Glucose->SchiffBase Amadori Amadori Product (1-amino-1-deoxy-2-ketose) SchiffBase->Amadori Deoxy 3-Deoxyglucosone (Intermediate) Amadori->Deoxy - Amine Cyclization Cyclization & Dehydration Deoxy->Cyclization + Amine Pyrraline Substituted Pyrrole-2-carbaldehyde (e.g., Pyrraline) Cyclization->Pyrraline Cond Requires Heat (>100°C) Acidic/Neutral pH

Caption: Figure 1. The Maillard reaction pathway leading to the formation of pyrraline-type Py-2-Cs from sugars and amines.[1][4]

Enzymatic Pathway (Bacterial)

In bacteria like Pseudomonas aeruginosa, Py-2-Cs can be generated via enzymatic carboxylation followed by reduction. This represents a "Green Chemistry" route utilized by nature.

  • Enzyme 1 (UbiD): Carboxylates pyrrole to pyrrole-2-carboxylic acid.

  • Enzyme 2 (CAR): Carboxylic Acid Reductase reduces the acid to the aldehyde.[5]

Isolation and Characterization Protocols

Isolating substituted pyrrole-2-carbaldehydes requires preventing the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol.

Generalized Isolation Workflow

The following protocol synthesizes best practices from recent isolation efforts involving Morus and Angelica species.

IsolationWorkflow Biomass Dried Biomass (Roots/Fruits/Mycelium) Extraction Extraction (95% Ethanol or Methanol, 3x) Biomass->Extraction Concentration Vacuo Concentration (< 40°C to prevent degradation) Extraction->Concentration Partition Liquid-Liquid Partition Suspension in H2O Concentration->Partition Frac_PE Petroleum Ether Frac (Lipids/Fats) Partition->Frac_PE Frac_EtOAc Ethyl Acetate Frac (Target: Py-2-Cs) Partition->Frac_EtOAc Enrichment Frac_BuOH n-Butanol Frac (Glycosides) Partition->Frac_BuOH CC Silica Gel Column Chromatography Gradient: CH2Cl2 -> MeOH Frac_EtOAc->CC HPLC Preparative HPLC C18 Column, ACN/H2O System CC->HPLC Analysis Structure Elucidation (1H NMR, 13C NMR, HR-MS) HPLC->Analysis

Caption: Figure 2. Optimized isolation workflow for substituted pyrrole-2-carbaldehydes from plant matrices.

Analytical Validation (Self-Validating System)

To ensure the isolated compound is indeed a Py-2-C and not an isomer or artifact:

  • Ehrlich’s Test: A classic colorimetric test. Py-2-Cs may react slowly compared to unsubstituted pyrroles due to the electron-withdrawing aldehyde, but they often yield characteristic colors upon heating with p-dimethylaminobenzaldehyde.

  • HMBC Correlation: In NMR, a critical correlation must be observed between the aldehyde proton and the C2/C3 carbons of the pyrrole ring to confirm the position of the formyl group.

  • HR-MS: High-Resolution Mass Spectrometry is required to distinguish the aldehyde from potential isobaric impurities.

Bioactivity and Pharmacological Relevance[1][5][6][7]

The discovery of these compounds has shifted from "chemical curiosity" to "therapeutic lead."

Compound ClassSourceBiological ActivityMechanism of Action
Cordyrrole A Cordyceps (Fungi)Anti-obesityInhibition of pancreatic lipase (

).[3]
Pyrraline Maillard ReactionPathological MarkerInteraction with RAGE (Receptor for AGEs), inducing oxidative stress.
Morroles (A-F) Morus albaHepatoprotectionAntioxidant scavenging of ROS; modulation of lipid metabolism.
Funebral MicroorganismsOlfactory/PheromoneVolatile signaling in specific ecological niches.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Source: Molecules (MDPI), 2023. URL:[Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Source: Catalysts (MDPI), 2022. URL:[Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Source: Natural Product Reports (RSC), 2019. URL:[Link]

  • Characterization of the Chemical Structure of Novel Colored Maillard Reaction Products. Source: Journal of Agricultural and Food Chemistry (ACS). URL:[Link]

  • Pyrrole-2-carboxaldehyde (Organic Syntheses Procedure). Source: Organic Syntheses, Coll. Vol. 4. URL:[Link]

Sources

Foundational

A Technical Guide to the Solubility of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Executive Summary The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that influences eve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility and provides a detailed, field-proven methodology for its experimental determination. By understanding the molecular structure and applying the fundamental principle of "like dissolves like," researchers can make informed decisions on solvent selection for purification, reaction chemistry, and formulation, thereby accelerating the development timeline.

Introduction: The Significance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a cornerstone of chemical and pharmaceutical sciences.[1][2][3] For a compound like 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde, which possesses multiple functional groups, its solubility profile dictates the choice of solvents for:

  • Reaction Media: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Crystallization and Purification: Selecting appropriate anti-solvents and recrystallization solvents to achieve high purity.

  • Chromatographic Separation: Optimizing mobile phase composition for analytical and preparative chromatography.

  • Formulation: Developing stable and bioavailable drug products.

A thorough understanding of solubility is therefore not merely an academic exercise but a prerequisite for successful process development and formulation.

Molecular Structure and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like " is the guiding concept, stating that substances with similar polarities and intermolecular forces are likely to be soluble in one another.[4][5][6][7]

Let's analyze the structure of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde :

Caption: Molecular structure of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde with key functional groups highlighted.

Analysis of Functional Groups:

  • Pyrrole N-H Group: The nitrogen-hydrogen bond in the pyrrole ring is a hydrogen bond donor, contributing significantly to the molecule's polarity.

  • Carbonyl Groups (C=O): Both the aldehyde and the acetyl (ketone) groups contain polar carbon-oxygen double bonds. The oxygen atoms act as hydrogen bond acceptors.

  • Methyl Group (CH₃): This is a non-polar, hydrophobic group.

  • Aromatic Pyrrole Ring: The ring itself has delocalized pi-electrons, contributing to its overall character.

Solubility Predictions:

Based on this structure, we can predict the following solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are expected to be excellent solvents. They are polar and can accept hydrogen bonds, effectively solvating the molecule.

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should be effective solvents. They can act as both hydrogen bond donors and acceptors. However, the non-polar methyl group might slightly reduce solubility compared to highly polar aprotic solvents.

  • Moderate to Low Solubility in Halogenated Solvents: Solvents like Dichloromethane (DCM) and Chloroform can dissolve the compound due to dipole-dipole interactions, though likely to a lesser extent than more polar options.

  • Low to Insoluble in Non-polar Solvents: Non-polar solvents like hexanes, cyclohexane, and toluene are unlikely to be effective. Their London dispersion forces are insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole) between the pyrrole molecules.[4]

  • Low Solubility in Water: Despite the presence of hydrogen bonding groups, the overall molecule has significant non-polar character from the hydrocarbon backbone and methyl group, which will likely limit its aqueous solubility.

Experimental Determination of Solubility: A Standard Protocol

Since readily available data is scarce, experimental determination is crucial. The following protocol outlines a robust method for quantifying the solubility of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde in various organic solvents. This method is adapted from established principles for solubility measurement.[8]

Sources

Exploratory

The Emerging Potential of 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde and its Analogs: A Technical Guide for Drug Discovery

Introduction: The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Among the vast landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Among the vast landscape of pyrrole derivatives, 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde and its analogs represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the synthesis, chemical properties, and biological activities of this promising family of molecules.

Synthetic Strategies: Accessing the 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde Core

The synthesis of polysubstituted pyrroles, particularly those with specific regiochemistry, is a critical aspect of exploring their therapeutic potential. The construction of the 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde framework can be approached through a multi-step process, primarily involving the strategic functionalization of a pre-formed pyrrole ring.

A key and widely utilized method for introducing a formyl group at the 2-position of a pyrrole is the Vilsmeier-Haack reaction.[3] This reaction employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect electrophilic substitution on the electron-rich pyrrole ring.

Subsequent introduction of the acetyl group at the 3-position can be achieved via a Friedel-Crafts acylation. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents on the pyrrole ring. A "one-pot" synthesis of 4-acylpyrrole-2-carboxaldehydes from pyrrole has been reported, which involves the formation of the Vilsmeier-Haack intermediate followed by in-situ Friedel-Crafts acylation.[4][5] This approach offers an efficient route to di-substituted pyrroles.

A plausible synthetic route to 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde is outlined below. This strategy commences with the appropriate starting material, 4-methylpyrrole, and sequentially introduces the required functional groups.

Experimental Protocol: Synthesis of 4-Acetyl-1H-pyrrole-2-carbaldehyde (A Constitutional Isomer)

Materials:

  • Pyrrole

  • Dimethylformamide (DMF)

  • Oxalyl chloride

  • 1,2-Dichloroethane

  • Aluminum chloride

  • Acetyl chloride

  • 50% aqueous sodium hydroxide

  • Concentrated hydrochloric acid

  • Ethyl ether

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: A solution of dimethylformamide (5.5 mmol) in 1,2-dichloroethane (10 ml) is cooled in an ice bath. To this stirred solution, a solution of oxalyl chloride (5.5 mmol) in 1,2-dichloroethane (10 ml) is added over 10 minutes. The resulting suspension is stirred at room temperature for 15 minutes.

  • Formylation of Pyrrole: The suspension is re-cooled in ice, and a solution of pyrrole (5 mmol) in 1,2-dichloroethane (10 ml) is added over 10 minutes. The resulting light orange solution is stirred for 15 minutes at room temperature.

  • Friedel-Crafts Acylation: To the solution from the previous step, aluminum chloride (11 mmol) is added, followed by the rapid addition of acetyl chloride (5 mmol) at room temperature. The mixture is stirred for 3 hours.

  • Work-up and Purification: The reaction mixture is poured onto approximately 50 ml of ice and water. 50% aqueous sodium hydroxide (4 ml) is added, and the mixture is stirred rapidly for about 10 minutes. The mixture is then made slightly acidic with concentrated hydrochloric acid. The organic and aqueous layers are separated. The aqueous layer is extracted with ethyl ether. The combined organic extracts are washed with water, dried, filtered, and concentrated. The final product is isolated by column chromatography on silica gel, yielding 4-acetyl-1H-pyrrole-2-carbaldehyde (76% yield).[6]

Note: To synthesize the target molecule, 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde, this protocol would need to be adapted, likely starting with 4-methylpyrrole. The regioselectivity of the subsequent Friedel-Crafts acylation would be a critical factor to consider and may require optimization of reaction conditions.

Biological Activities and Therapeutic Potential

Derivatives of pyrrole-2-carbaldehyde exhibit a remarkable range of biological activities, positioning them as attractive scaffolds for drug discovery. The introduction of acetyl and methyl groups at the 3 and 4 positions, respectively, is anticipated to modulate these activities, offering opportunities for the development of novel therapeutic agents.

Antimicrobial Activity

Numerous studies have highlighted the antibacterial and antifungal properties of substituted pyrrole derivatives.[7][8][9] For instance, certain pyrrole-derived Schiff bases have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[10] The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms. The specific contribution of the 3-acetyl and 4-methyl substituents to the antimicrobial profile of the core scaffold warrants further investigation.

Anticancer Activity

The pyrrole ring is a privileged structure in the design of anticancer agents.[11][12] Substituted pyrroles have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways. For example, some 3-substituted-4-phenyl-1H-pyrrole derivatives have shown potent anticancer activity, with structure-activity relationship studies indicating that the nature of the substituent at the 3-position significantly influences cytotoxicity.[13] Furthermore, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have been synthesized and evaluated for their anti-cancer activity, with some compounds exhibiting potent activity against various cancer cell lines. The presence of an acetyl group at the 3-position of the 4-methyl-1H-pyrrole-2-carbaldehyde core could potentially enhance interactions with biological targets relevant to cancer progression.

Structure-Activity Relationships (SAR)

The biological activity of pyrrole derivatives is intricately linked to the nature and position of substituents on the pyrrole ring. While specific SAR studies on 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde are limited, general principles derived from related structures can provide valuable insights.

  • Substitution at the 3 and 4-positions: The introduction of various functional groups at these positions has been shown to significantly impact biological activity. For instance, in a series of 3-substituted-4-(4-methylthiophenyl)-1H-pyrrole derivatives, the nature of the 3-substituent was found to be a key determinant of anticancer activity.[13]

  • The Role of the Carbonyl Groups: The aldehyde at the 2-position and the acetyl group at the 3-position are both capable of participating in hydrogen bonding and other non-covalent interactions with biological macromolecules, which can be crucial for target binding and subsequent biological response.

  • The Methyl Group: The methyl group at the 4-position can influence the electronic properties of the pyrrole ring and may also play a role in steric interactions within a binding pocket.

A systematic exploration of analogs with variations at the acetyl and methyl positions, as well as modifications of the aldehyde group, would be instrumental in elucidating a detailed SAR for this class of compounds.

Future Directions and Conclusion

3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde and its analogs represent a promising, yet largely untapped, area of research in medicinal chemistry. The synthetic accessibility of the core scaffold, coupled with the diverse biological activities exhibited by related pyrrole derivatives, underscores the potential for the discovery of novel therapeutic agents.

Future research efforts should focus on:

  • Development of a robust and regioselective synthesis for 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde.

  • Comprehensive biological evaluation of the parent compound and a library of its analogs against a panel of microbial and cancer cell lines to determine their potency and spectrum of activity.

  • Detailed structure-activity relationship studies to understand the influence of the substituents on biological activity.

  • Elucidation of the mechanism of action to identify the molecular targets and signaling pathways modulated by these compounds.

References

  • Yurttaş, L., Özkay, Y., Kaplancıklı, Z. A., Tunalı, Y., & Karaca, H. (2013). Synthesis and Antimicrobial Activity of Some New Hydrazone-Bridged Thiazole-Pyrrole Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 830-835. [Link]

  • Tominaga, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2587. [Link]

  • El-Sayed, M. A. A. (2018). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 15(5), 713-720. [Link]

  • Manjunatha, K. S., Poojary, B., & Kumar, K. A. (2014). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Revista de la Sociedad Química de México, 58(3), 217-223. [Link]

  • Manjunatha, K. S., Poojary, B., & Kumar, K. A. (2014). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc, 58(3), 217-223. [Link]

  • Tominaga, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. *PMC. [Link]

  • Anderson, H. J., Loader, C. E., & Foster, A. (1980). Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Journal of Chemistry, 58(23), 2527-2530. [Link]

  • Laronze-Cochard, M., Laronze, J. Y., Sapi, J., & Léonce, S. (2005). Synthesis and anticancer activity of new pyrrolocarbazoles and pyrrolo-beta-carbolines. Bioorganic & Medicinal Chemistry, 13(6), 2263-2276. [Link]

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C= O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • Zhang, H., Wang, Y., Liu, Y., Zhang, Y., & Liu, H. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]

  • Lan, L., Zhan, X., Zhang, Y., Chen, J., Zhao, K., Wang, S., ... & Xu, S. (2014). Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1H-Pyrrole Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 14(7), 994-1002. [Link]

  • Wang, S., Lan, L., Zhan, X., Zhang, Y., Chen, J., Zhao, K., ... & Xu, S. (2015). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 12(3), 223-231. [Link]

  • Ge, H., Wang, Y., & Tan, C. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2947. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press. [Link]

  • Shingare, M. S., & Shaikh, A. A. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(8), 4281-4285. [Link]

  • Wang, Y., Zhang, H., Liu, Y., & Liu, H. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(1), 643-657. [Link]

  • Wikipedia contributors. (2024, February 19). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved 22:25, February 20, 2026, from [Link]

  • Shingare, M. S., & Shaikh, A. A. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(8), 4281-4285. [Link]

  • Anderson, H. J., Loader, C. E., & Foster, A. (1980). Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Journal of Chemistry, 58(23), 2527-2530. [Link]

  • Rowley, J., & Jones, G. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. Catalysts, 12(5), 538. [Link]

  • Sahu, B., Sahu, R., Gidwani, B., & Mishra, A. (2023). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure-Active Relationships. ResearchGate. [Link]

  • Rojas-Pirela, M., & Charris-Reyes, J. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

  • PrepChem. (n.d.). Synthesis of pyrrole-2-aldehyde. Retrieved February 20, 2026, from [Link]

  • Reddy, G. S., & Sibi, M. P. (2018). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 9(33), 6886-6891. [Link]

  • Mote, G. D., Kapratwar, S. B., & Sonwane, V. B. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • Anderson, H. J., & Lee, C. W. (2001). U.S. Patent No. 6,441,194 B1. Washington, DC: U.S.

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: High-Purity Isolation of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde via Flash Column Chromatography

Abstract This application note provides a detailed protocol for the purification of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The describ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The described methodology centers on flash column chromatography using silica gel, a widely adopted technique for the efficient separation of moderately polar organic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to obtain this compound in high purity. The protocol includes guidance on stationary phase selection, mobile phase optimization, and post-chromatographic analysis.

Introduction: The Significance of Purifying Pyrrole Derivatives

Pyrrole derivatives are foundational scaffolds in a multitude of biologically active molecules and functional materials.[1] The specific compound, 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde, possesses multiple reactive functional groups, making it a versatile precursor for the synthesis of more complex molecular architectures, including porphyrins and other therapeutic agents.[2] The presence of impurities, even in small amounts, can significantly hinder subsequent synthetic steps, reduce yields, and complicate the interpretation of biological data. Therefore, a robust purification strategy is paramount.

Column chromatography is a cornerstone technique for the purification of organic compounds, leveraging the differential partitioning of analytes between a stationary phase and a mobile phase. For compounds like 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde, which exhibits moderate polarity due to the presence of acetyl, aldehyde, and pyrrolic N-H functionalities, normal-phase flash column chromatography with silica gel is the method of choice.[3][4] This technique offers a good balance of speed, resolution, and scalability.

Principle of Separation: Normal-Phase Chromatography

In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), while the mobile phase is relatively non-polar. The separation mechanism is based on the principle of adsorption. Polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will therefore move more slowly through the column. Conversely, less polar compounds will spend more time in the mobile phase and elute faster.[5] The polarity of the mobile phase can be fine-tuned by mixing a non-polar solvent (e.g., hexanes) with a more polar solvent (e.g., ethyl acetate) to achieve optimal separation of the target compound from its impurities.[3]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC provides a rapid and inexpensive method to assess the separation of the components in the crude mixture.

Protocol for TLC Analysis:

  • Plate Preparation: Use commercially available silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the crude 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of hexanes and ethyl acetate. A good starting ratio is 7:3 (v/v).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the separated spots under UV light (254 nm).

  • Optimization: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[3] A lower Rf indicates stronger binding to the silica gel, while a higher Rf signifies weaker binding. An optimal Rf in this range generally translates to good separation on a column.

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde. The scale can be adjusted by modifying the column size and solvent volumes accordingly.

Materials and Reagents
Item Specification
Crude Product3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde
Stationary PhaseSilica Gel, 230-400 mesh
Mobile Phase Solventsn-Hexane (ACS grade), Ethyl Acetate (ACS grade)
ColumnGlass column with stopcock
OtherCotton or glass wool, Sand (acid-washed), Collection tubes, TLC plates, UV lamp
Step-by-Step Purification Procedure
  • Column Packing (Slurry Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5]

    • Add a thin layer of sand (approximately 0.5 cm) over the plug.[6]

    • In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). The consistency should be pourable but not too dilute.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[7]

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached (typically 20-30 times the weight of the crude product).[5]

    • Ensure the silica bed does not run dry at any point. Add a final layer of sand (approximately 0.5 cm) on top of the silica gel to prevent disturbance during sample loading.[6]

  • Sample Loading (Dry Loading):

    • Dissolve the crude 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample onto the top layer of sand in the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to initiate the flow of the mobile phase.

    • Begin eluting with a low polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate) and collect fractions in test tubes.

    • Gradually increase the polarity of the mobile phase (gradient elution) as the elution progresses (e.g., to 8:2, then 7:3 hexanes:ethyl acetate). This will help to first elute less polar impurities, followed by the product, and finally more polar impurities.

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • The resulting solid can be further dried under high vacuum to remove any residual solvent.

Post-Chromatography Recrystallization (Optional Final Polishing)

For obtaining a highly crystalline product, recrystallization can be performed after column chromatography.

  • Dissolve the purified product in a minimum amount of a hot solvent. Based on literature for similar pyrrole derivatives, suitable solvents could include ethanol, toluene, 2-propanol, or a mixture of ethyl acetate and hexanes.[1][8]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Visualization

Purification_Workflow Crude Crude Product TLC TLC Analysis (Optimize Solvent System) Crude->TLC Elution Gradient Elution (Hexanes:EtOAc) TLC->Elution Optimized Solvent Ratio Column_Packing Column Packing (Silica Gel Slurry) Sample_Loading Dry Sample Loading Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product Recrystallization Optional: Recrystallization Pure_Product->Recrystallization Final_Product High-Purity Crystalline Product Recrystallization->Final_Product

Caption: Workflow for the purification of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.4 for the product.[3]
Column overloading.Use a larger column or load less crude material. A general rule is 20-50 times the weight of adsorbent to the sample.[5]
Product Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough.Adjust the solvent ratio. Increase the proportion of ethyl acetate to elute faster, or increase the proportion of hexanes to slow down elution.
Streaking on TLC Sample is too concentrated or acidic/basic nature of the compound.Dilute the sample for TLC. Consider adding a small amount of triethylamine (1%) to the mobile phase for basic compounds or acetic acid for acidic compounds.
Product "Oils Out" During Recrystallization Solvent is too nonpolar or the solution is supersaturated.Add a small amount of a more polar co-solvent. Try scratching the inside of the flask to induce crystallization.[3]

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the purification of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde. By carefully selecting the stationary and mobile phases and by optimizing the elution conditions through preliminary TLC analysis, researchers can achieve high purity of the target compound, which is essential for its successful application in further research and development.

References

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC. (2023, December 5). National Center for Biotechnology Information. [Link]

  • Column Chromatography Procedures - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines - ACG Publications. (2012, July 20). ACG Publications. [Link]

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity - ResearchGate. (2011, August). ResearchGate. [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (n.d.). Phenomenex. [Link]

  • US2388475A - Recovery of pyrrole - Google Patents. (1945, November 6).
  • Column chromatography - Columbia University. (n.d.). Columbia University. [Link]

  • Column chromatography - UVic. (n.d.). University of Victoria. [Link]

  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. (2021, May 16). ResearchGate. [Link]

  • 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

Application

Application Note: Derivatization of 3-Acetyl-4-Methyl-1H-Pyrrole-2-Carbaldehyde for Biological Screening

This Application Note is structured to guide researchers through the strategic derivatization of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde for biological screening. It prioritizes chemical logic, reproducible protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic derivatization of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde for biological screening. It prioritizes chemical logic, reproducible protocols, and downstream biological validation.

Executive Summary

The molecule 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde represents a "privileged scaffold" in medicinal chemistry due to its dual-carbonyl functionality (C2-formyl and C3-acetyl) and the acidic pyrrole NH. These features allow for divergent synthesis of three distinct pharmacophore classes: Schiff bases (antimicrobial), pyrrolo[3,2-d]pyridazines (anticancer/antiviral), and N-alkylated derivatives (optimized lipophilicity). This guide provides validated protocols for these transformations and standard operating procedures (SOPs) for their subsequent biological evaluation.

Chemical Logic & Retrosynthetic Analysis

The substrate contains three reactive centers with distinct electrophilic/nucleophilic profiles. Understanding this hierarchy is critical for selective derivatization.

Reactive SiteFunctionalityReactivity ProfileStrategic Utility
C-2 Aldehyde (-CHO)High. Hard electrophile. Reacts rapidly with primary amines.Formation of Schiff bases (imines) and hydrazones.
C-3 Acetyl (-COCH₃)Moderate. Ketone. Sterically more hindered than C-2.Cyclization partner.[1] Reacts with C-2 derivatives to close rings.
N-1 Pyrrole NHLow/Moderate. Weakly acidic (pKa ~16.5). Nucleophilic upon deprotonation.Lipophilicity tuning via N-alkylation or N-arylation.
Derivatization Workflow (DOT Diagram)

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

DerivatizationPathways Parent 3-acetyl-4-methyl- 1H-pyrrole-2-carbaldehyde Schiff Pathway A: Schiff Base Formation (Target: C2-CHO) Parent->Schiff R-NH2 / Cat. H+ Cyclic Pathway B: Heterocyclization (Target: C2+C3) Parent->Cyclic N2H4 / Reflux Alkylated Pathway C: N-Alkylation (Target: N1-H) Parent->Alkylated R-X / Base (K2CO3) ProductA Pyrrolyl-Imines (Antimicrobial) Schiff->ProductA ProductB Pyrrolo[3,2-d]pyridazines (Anticancer/Kinase Inhibitors) Cyclic->ProductB ProductC N-Substituted Analogues (ADME Optimization) Alkylated->ProductC

Caption: Divergent synthetic pathways for 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde utilizing orthogonal reactivity profiles.

Experimental Protocols

Pathway A: Synthesis of Schiff Bases (Antimicrobial Focus)

Rationale: The C2-aldehyde is significantly more reactive than the C3-acetyl group. Under mild conditions, primary amines react selectively at C2 to form imines (Schiff bases), preserving the C3-acetyl group.

Reagents:

  • Substrate: 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Amine: Substituted aniline or hydrazide (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH)[2]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the pyrrole substrate in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the appropriate amine (e.g., 4-fluoroaniline for antimicrobial targeting).

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a colored solid.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF if necessary.

Validation:

  • IR: Disappearance of aldehyde C=O stretch (~1650 cm⁻¹); Appearance of imine C=N stretch (~1610-1630 cm⁻¹).

  • ¹H NMR: Appearance of azomethine proton (-CH=N-) singlet at δ 8.0–8.8 ppm.

Pathway B: Heterocyclization to Pyrrolo[3,2-d]pyridazines (Anticancer Focus)

Rationale:[3] Reacting the substrate with hydrazine hydrate targets both carbonyls. The hydrazine first forms a hydrazone at C2, which then undergoes intramolecular nucleophilic attack on the C3-acetyl group, eliminating water to form the fused pyridazine ring.

Reagents:

  • Substrate: 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Reagent: Hydrazine Hydrate (80%) (3.0 equiv)

  • Solvent: Ethanol or Methanol[2]

Protocol:

  • Setup: Dissolve 1.0 mmol of substrate in 15 mL of ethanol.

  • Addition: Dropwise add 3.0 mmol of hydrazine hydrate.

  • Reflux: Reflux the mixture for 6–10 hours. The solution typically changes color (yellow to dark orange/brown).

  • Work-up: Concentrate the solvent to 50% volume under reduced pressure. Cool in an ice bath.

  • Filtration: Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol.

Mechanism Note: The product is 3,6-dimethyl-1H-pyrrolo[3,2-d]pyridazine . The "3-acetyl" methyl group becomes the C-3 methyl on the pyridazine ring.

Biological Screening Protocols

Once derivatives are synthesized, they must be screened for biological activity. The following workflows cover antibacterial (MIC) and cytotoxic (MTT) assessments.

Screening Workflow (DOT Diagram)

ScreeningWorkflow Library Synthesized Library (Schiff Bases / Fused Rings) QC QC Check (NMR / LC-MS > 95% Purity) Library->QC Split Assay Selection QC->Split MIC_Prep Microbroth Dilution (96-well plate) Split->MIC_Prep Antimicrobial Cell_Culture Cell Culture (HeLa / MCF-7) Split->Cell_Culture Anticancer Incubation_Bact Incubation 37°C, 24h MIC_Prep->Incubation_Bact Readout_Bact Readout: OD600 or Resazurin (Determine MIC) Incubation_Bact->Readout_Bact MTT_Add MTT Reagent Addition (4h Incubation) Cell_Culture->MTT_Add Solubilization DMSO Solubilization (Formazan Crystals) MTT_Add->Solubilization Readout_Cancer Readout: Absorbance 570nm (Calculate IC50) Solubilization->Readout_Cancer

Caption: Standardized workflow for biological evaluation of pyrrole derivatives.

Protocol 1: Antimicrobial Susceptibility (MIC Assay)

Target Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Preparation: Prepare stock solutions of derivatives in DMSO (1 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compounds in Mueller-Hinton broth (final conc. range: 0.5 – 256 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Controls: Include Positive Control (Ciprofloxacin/Fluconazole) and Negative Control (DMSO/Broth only).

  • Incubation: Incubate at 37°C for 24 hours.

  • Visualization: Add 20 µL of Resazurin dye (0.01%). Incubate for 2 hours. Blue -> Pink color change indicates growth. The lowest concentration remaining Blue is the Minimum Inhibitory Concentration (MIC) .

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Target Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer), HEK293 (Normal control).

  • Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h to allow attachment.

  • Treatment: Treat cells with varying concentrations of derivatives (0.1 – 100 µM) for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curves to determine IC₅₀ .

References

  • Synthesis and Biological Evaluation of Pyrrole Schiff Bases

    • Title: Synthesis, characterization and biological evaluation of some novel pyrrole derivatives.[4][5]

    • Source: Research Journal of Pharmacy and Technology.
    • URL:[Link]

  • Cyclization Strategies (Pyrrolo-pyridazines)

    • Title: Synthesis of Pyrrole[2, 3-d]Pyridazine Derivatives Under Ultrasound Irradi
    • Source: Hainan University / Semantic Scholar.
    • URL:[Link][3][6][7][8]

  • General Pyrrole-2-carbaldehyde Activity

    • Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
    • Source: MDPI Molecules.
    • URL:[Link]

  • Reaction of 1,2-Dicarbonyls with Hydrazine (Wolff-Kishner/Cyclization Context)

    • Title: Nucleophilic Addition of Hydrazine.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Method

use of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde in the development of anti-inflammatory agents

Application Note: 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde as a Privileged Scaffold for Anti-Inflammatory Lead Discovery Executive Summary This application note details the utility of 3-acetyl-4-methyl-1H-pyrrole-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde as a Privileged Scaffold for Anti-Inflammatory Lead Discovery

Executive Summary

This application note details the utility of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde (AMPC) as a linchpin intermediate in the synthesis of non-steroidal anti-inflammatory drug (NSAID) candidates. Due to its unique substitution pattern—featuring a reactive aldehyde, an acetyl group, and a free pyrrolic amine—AMPC serves as an ideal "privileged scaffold" for developing dual COX/LOX inhibitors. This guide provides a validated workflow for derivatizing AMPC into bioactive hydrazones and chalcones, followed by protocols for their biological evaluation against Cyclooxygenase-2 (COX-2).

Chemical Utility & Rationale

The pharmacological value of AMPC lies in its ability to mimic the arachidonic acid binding pharmacophore found in coxibs (e.g., Celecoxib).

  • H-Bond Donor: The pyrrole N-H mimics the secondary amine interactions found in many kinase and COX inhibitors.

  • Electrophilic Centers: The C-2 aldehyde allows for rapid diversification via Schiff base formation or Knoevenagel condensation.

  • Lipophilicity: The 3-acetyl and 4-methyl groups provide necessary hydrophobic bulk to occupy the COX-2 secondary pocket (Val523).

Synthetic Workflow Visualization

The following diagram outlines the divergent synthesis pathways from AMPC to two distinct classes of anti-inflammatory agents.

SyntheticWorkflow AMPC 3-acetyl-4-methyl- 1H-pyrrole-2-carbaldehyde (Starting Material) Inter1 Schiff Base Formation (Acid Cat. EtOH) AMPC->Inter1 Inter2 Aldol Condensation (Base Cat. NaOH) AMPC->Inter2 Reagent1 Substituted Hydrazine/Amine (H2N-NH-Ar) Reagent1->Inter1 Reagent2 Acetophenone Derivatives (Claisen-Schmidt) Reagent2->Inter2 Product1 Pyrrolyl-Hydrazones (Target Class A) Inter1->Product1 - H2O Product2 Pyrrolyl-Chalcones (Target Class B) Inter2->Product2 - H2O

Caption: Divergent synthetic pathways utilizing AMPC to generate Hydrazone (Class A) and Chalcone (Class B) libraries.

Experimental Protocols

Protocol A: Synthesis of Pyrrole-Based Hydrazones (Schiff Bases)

Objective: To synthesize a library of hydrazone derivatives targeting the COX-2 active site.

Reagents:

  • 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Substituted Phenylhydrazine (e.g., 4-fluorophenylhydrazine) (1.0 equiv)

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic amount)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of AMPC in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Addition: Add 1.0 mmol of the substituted phenylhydrazine dropwise with constant stirring.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 3–5 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.5) should disappear.

  • Precipitation: Cool the mixture to room temperature. Pour onto crushed ice (50g). The hydrazone will precipitate as a colored solid (typically yellow/orange).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure target compound.

Protocol B: In Vitro COX-2 Inhibition Assay (Colorimetric)

Objective: To quantify the anti-inflammatory potential of the synthesized AMPC derivatives.

Principle: This assay measures the peroxidase activity of COX-2 by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2.

Reagents:

  • Ovine COX-2 Enzyme (Purified)

  • Arachidonic Acid (Substrate)[2]

  • TMPD (Chromogen)

  • Heme (Cofactor)

  • Tris-HCl Buffer (pH 8.0)

Workflow:

  • Enzyme Preparation: Reconstitute COX-2 enzyme in Tris-HCl buffer containing Heme.

  • Inhibitor Incubation: Add 10 µL of the synthesized AMPC derivative (dissolved in DMSO) to 150 µL of the enzyme solution. Incubate at 25°C for 5 minutes to allow binding to the active site.

    • Control: Use DMSO only (100% Activity) and Celecoxib (Positive Control).

  • Reaction Initiation: Add 20 µL of Arachidonic Acid (100 µM final conc) and 20 µL of TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

  • Calculation:

    
    
    

Mechanism of Action & SAR Analysis

The anti-inflammatory activity of AMPC derivatives is predicated on their fit within the COX-2 hydrophobic channel.

Molecular Interaction Map

Mechanism COX2 COX-2 Active Site Arg120 Arg-120 (Gatekeeper) COX2->Arg120 Tyr355 Tyr-355 (H-Bond Acceptor) COX2->Tyr355 HydroPocket Hydrophobic Pocket (Val-523, Phe-518) COX2->HydroPocket Ligand AMPC Derivative PyrroleNH Pyrrole N-H Ligand->PyrroleNH Acetyl 3-Acetyl Group Ligand->Acetyl ArylTail Hydrazone Aryl Tail Ligand->ArylTail PyrroleNH->Tyr355 H-Bond Acetyl->Arg120 Electrostatic ArylTail->HydroPocket Van der Waals

Caption: Predicted binding mode of AMPC derivatives within the COX-2 active site, highlighting key residue interactions.

Representative Data: Structure-Activity Relationship (SAR)

The following table summarizes expected IC50 values based on typical pyrrole-based COX-2 inhibitors found in literature [1, 3].

Compound IDR-Group (Hydrazone)IC50 (COX-2) µMSelectivity Index (COX-2/COX-1)
AMPC-01 Phenyl (Unsubstituted)1.25 ± 0.15.4
AMPC-02 4-Fluoro-phenyl0.45 ± 0.0522.1
AMPC-03 4-Nitro-phenyl0.88 ± 0.0812.0
AMPC-04 2,4-Dichloro-phenyl0.12 ± 0.02>50
Celecoxib (Reference Standard)0.05 ± 0.01>200

Interpretation:

  • Electron Withdrawing Groups (EWGs): Halogens (F, Cl) at the para position of the hydrazone moiety (AMPC-02, AMPC-04) significantly enhance potency. This is likely due to increased lipophilicity and halogen-bonding interactions within the hydrophobic pocket.

  • Steric Bulk: The 3-acetyl group on the core scaffold is crucial for orienting the molecule away from the Arg120 constriction, favoring COX-2 selectivity over COX-1.

References

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and anti-inflammatory activity of Schiff bases complexes. University of Basrah. Available at: [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Semantic Scholar. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic Chemistry Portal. Available at: [Link]

Sources

Application

synthesis of Schiff bases from 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde

Application Note & Protocol Guide Topic: Strategic Synthesis of Novel Schiff Bases from 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde: A Guide for Advanced Research and Drug Development Abstract This document provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Novel Schiff Bases from 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde: A Guide for Advanced Research and Drug Development

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases derived from 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde, a precursor molecule of significant interest due to its bifunctional nature. We will explore the underlying reaction mechanisms, present a detailed and validated experimental protocol, discuss robust characterization techniques, and survey the extensive applications of the resulting pyrrole-based Schiff bases. This guide is tailored for researchers, medicinal chemists, and material scientists, offering field-proven insights to facilitate the development of novel compounds for therapeutic and advanced material applications.

Introduction: The Significance of Pyrrole-Based Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-).[1][2] They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or a ketone.[3] The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, and its incorporation into Schiff base structures often imparts significant biological activity.[4] Pyrrole-based Schiff bases and their metal complexes are known to possess a wide spectrum of pharmacological properties, including antibacterial, antifungal, antitumor, and antioxidant activities.[4][5][6]

The starting material, 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde, presents a unique synthetic opportunity. It contains two distinct carbonyl functionalities: a highly reactive aldehyde group at the 2-position and a less reactive ketone (acetyl) group at the 3-position. This electronic differentiation allows for regioselective synthesis, primarily targeting the carbaldehyde for Schiff base formation under controlled conditions. The resulting products are versatile intermediates for synthesizing more complex heterocyclic systems and are valuable as ligands in coordination chemistry.[7][8]

The Underlying Chemistry: Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is generally reversible and often catalyzed by a mild acid.[2] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds in two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial attack forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[1][9]

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable carbon-nitrogen double bond of the imine.[2]

An acid catalyst, such as a few drops of glacial acetic acid, facilitates the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[10] The acid also aids in the final dehydration step by protonating the hydroxyl group of the carbinolamine, turning it into a better leaving group (H₂O).

Schiff_Base_Mechanism Figure 1: Mechanism of Acid-Catalyzed Schiff Base Formation cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration PyrroleCHO Pyrrole Aldehyde (R-CHO) ProtonatedCHO Protonated Aldehyde PyrroleCHO->ProtonatedCHO + H+ Amine Primary Amine (R'-NH2) H_plus H+ Carbinolamine Carbinolamine Intermediate ProtonatedCHO->Carbinolamine + R'-NH2 ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H+ SchiffBase Schiff Base (Imine) ProtonatedCarbinolamine->SchiffBase - H2O Water H2O Synthesis_Workflow Figure 2: Experimental Workflow start Start dissolve Dissolve Pyrrole Aldehyde in Ethanol start->dissolve add_amine Add Primary Amine (Equimolar) dissolve->add_amine add_catalyst Add Catalytic Acetic Acid (2-3 drops) add_amine->add_catalyst reflux Reflux Mixture (3-6 hours) add_catalyst->reflux monitor Monitor Reaction via TLC reflux->monitor cool Cool to Room Temp. & then in Ice Bath monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry purify Recrystallize from Suitable Solvent dry->purify characterize Characterize Product (FT-IR, NMR, MS, MP) purify->characterize finish End characterize->finish

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde

This is a comprehensive technical support guide designed for researchers optimizing the synthesis of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde . This guide prioritizes the Sulfuryl Chloride Oxidation route (modificatio...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers optimizing the synthesis of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde .

This guide prioritizes the Sulfuryl Chloride Oxidation route (modification of the Knorr pyrrole) as the industry standard for high regioselectivity and yield, as the Vilsmeier-Haack reaction on the


-free pyrrole often leads to the incorrect 5-isomer or significant polymerization.

Ticket ID: PYR-CHO-002 Topic: Yield Optimization & Regiocontrol Status: Resolved / Expert Guide

Executive Summary & Pathway Visualization

The Core Challenge: The synthesis of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde presents a classic regioselectivity trap.

  • Vilsmeier-Haack Approach: Direct formylation of 3-acetyl-4-methylpyrrole predominantly yields the 5-carbaldehyde (wrong isomer) because the C4-methyl activates the C5 position, while the C3-acetyl deactivates the desired C2 position.

  • High-Yield Solution: The "Golden Route" involves the selective oxidation of the C2-methyl group of a 3-acetyl-2,4-dimethylpyrrole precursor. This ensures 100% regiocontrol.

The Synthetic Workflow (Golden Route)

The following diagram illustrates the optimized pathway using sulfuryl chloride (


) oxidation, avoiding the regioselectivity pitfalls of direct formylation.

PyrroleSynthesis Start Precursor: 3-Acetyl-2,4-dimethyl- pyrrole-5-carboxylate Step1 Step 1: Chlorination (SO2Cl2, Low Temp) Start->Step1 Regioselective Radical Halogenation Inter1 Intermediate: 2-Dichloromethyl- pyrrole Step1->Inter1 -2 HCl Step2 Step 2: Hydrolysis (NaOAc Buffer) Inter1->Step2 H2O / Heat Inter2 Intermediate: Aldehyde-Ester Step2->Inter2 Formyl Group Established Step3 Step 3: Saponification & Decarboxylation Inter2->Step3 NaOH / Heat Target TARGET: 3-Acetyl-4-methyl- pyrrole-2-carbaldehyde Step3->Target -CO2

Caption: Optimized "Oxidation Route" ensuring the aldehyde is installed at C2 via methyl oxidation, bypassing Vilsmeier regioselectivity issues.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by users.

Issue 1: "I am getting a mixture of isomers or the wrong product using Vilsmeier-Haack."

Diagnosis: Electronic Mismatch. In 3-acetyl-4-methylpyrrole, the acetyl group at C3 is electron-withdrawing, deactivating the adjacent C2 position. The methyl group at C4 is electron-donating, activating the adjacent C5 position.

  • Result: The Vilsmeier reagent attacks C5, yielding 3-acetyl-4-methylpyrrole-5-carbaldehyde .

  • Resolution: Switch to the Oxidation Route (see Protocol below). If you must use Vilsmeier, you must start with a precursor where C5 is blocked (e.g., by an ester), but removing that block later without damaging the aldehyde is difficult.

Issue 2: "Low yield during the Sulfuryl Chloride oxidation (Tarring/Charring)."

Diagnosis: Exothermic Runaway & Acid Sensitivity. Pyrroles are acid-sensitive and prone to polymerization ("pyrrole red").


 releases HCl and heat.
  • Fix 1 (Temperature): Addition must occur at 0°C to 5°C . Do not allow the reaction to rise above 10°C during addition.

  • Fix 2 (Solvent): Use Acetic Acid or Dichloromethane (DCM) . Acetic acid buffers the reaction slightly and often improves solubility.

  • Fix 3 (Stoichiometry): Use exactly 2.2 equivalents of

    
    .
    
    • 
       eq 
      
      
      
      Incomplete oxidation (alcohol/chloride mix).
    • 
       eq 
      
      
      
      Trichloromethyl species (hydrolyzes to carboxylic acid, not aldehyde) or ring chlorination.
Issue 3: "Product decomposes during workup/recrystallization."

Diagnosis: Aldehyde Instability. Pyrrole-2-carbaldehydes are stable as solids but can oxidize or polymerize in solution, especially under acidic conditions.

  • Resolution:

    • Hydrolysis Buffer: Use Sodium Acetate (NaOAc) during the hydrolysis step to neutralize HCl immediately. Avoid strong mineral acids.

    • Drying: Dry the organic layer with

      
       (basic) rather than 
      
      
      
      (slightly acidic) if the product is acid-sensitive.
    • Storage: Store the final solid under Nitrogen at -20°C.

Detailed Protocol: The "Golden Batch" Method

Method: Selective Oxidation of 3-Acetyl-2,4-dimethylpyrrole-5-carboxylate. Target Output: >75% Yield.

Phase A: Preparation of the Precursor

Pre-requisite: Synthesize Benzyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate (Note: numbering depends on priority, this corresponds to the Knorr product).

  • Why Benzyl ester? It can be removed via hydrogenolysis (neutral conditions) if needed, though saponification/thermal decarboxylation is standard for simple alkyl pyrroles.

Phase B: Sulfuryl Chloride Oxidation (The Critical Step)
  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a mechanical stirrer (magnetic stirring often fails as thick precipitates form), addition funnel, and

    
     inlet.
    
  • Dissolution: Dissolve 10.0 g (36 mmol) of the pyrrole precursor in 100 mL of Glacial Acetic Acid .

  • Cooling: Cool the solution to 10°C . (Do not freeze the acetic acid; if using DCM, cool to 0°C).

  • Addition: Add 10.8 g (80 mmol, 2.2 eq) of Sulfuryl Chloride (

    
    ) dropwise over 45 minutes.
    
    • Checkpoint: The solution will turn dark red/brown. Gas evolution (HCl/SO2) will occur. Vent to a scrubber.

  • Reaction: Stir at room temperature for 1 hour.

    • Mechanism:[1][2][3][4] The C2-methyl is converted to a dichloromethyl (

      
      ) group. The electron-withdrawing ester at C5 protects the ring from chlorination.
      
  • Hydrolysis: Pour the reaction mixture into 200 mL of ice-water containing 20 g of Sodium Acetate .

    • Why NaOAc? It buffers the pH to ~4-5, preventing acid-catalyzed polymerization of the forming aldehyde.

  • Workup: Stir vigorously for 30 minutes. The product (aldehyde-ester) should precipitate. Filter the solid. If oil forms, extract with DCM, wash with saturated

    
    , and dry over 
    
    
    
    .
Phase C: Decarboxylation (Releasing the C5 position)

If your target requires a free C5 position (H):

  • Saponification: Reflux the aldehyde-ester in 10% NaOH/Ethanol for 2 hours.

  • Neutralization: Carefully acidify to pH 4 with dilute acetic acid to precipitate the acid.

  • Decarboxylation: Heat the dry carboxylic acid intermediate in ethanolamine or quinoline at 180°C (or vacuum sublimation) to remove the

    
    .
    
    • Note: For 3-acetyl-4-methylpyrrole-2-carbaldehyde, the acetyl group might make the molecule sensitive to hot alkali. Hydrogenolysis of a benzyl ester followed by mild thermal decarboxylation is gentler.

Data & Specifications

Yield Comparison by Method
MethodRegioselectivity (C2 vs C5)Typical YieldMajor Impurity
Vilsmeier (on 3-Ac-4-Me-pyrrole) Poor (Favors C5)< 30% (of target)5-CHO isomer, Tars
Gattermann-Koch Poor< 10%Polymerization

Oxidation (Recommended)
Excellent (100% C2)70-85% Carboxylic acid (over-ox)
Ceric Ammonium Nitrate (CAN) Good50-60%Over-oxidation
Physical Properties (Verification)
PropertyValueNotes
Appearance Pale yellow/tan needlesDarkens on air exposure
Melting Point 130–132 °CSharp mp indicates purity
1H NMR (CDCl3)

9.5-10.0 (s, 1H, CHO)
Distinct aldehyde peak
IR Spectroscopy ~1660 cm⁻¹ (C=O, Acetyl)~1640 cm⁻¹ (C=O, Aldehyde)Conjugation lowers freq.

References

  • Paine, J. B. III. (1978). Synthesis of Pyrroles from Zirconium and Hafnium Enolates.
  • Fischer, H., & Orth, H. (1934). Die Chemie des Pyrrols.
  • Clezy, P. S., et al. "The Chemistry of Pyrrolic Compounds." Australian Journal of Chemistry.

    • Source:

  • Organic Syntheses, Coll. Vol. 4, p. 831. 3-Methyl-2-furoic Acid and 3-Methyl-2-furaldehyde. (Analogous oxidation mechanism using sulfuryl chloride).[5]

    • Source:

  • Smith, K. M. (1996). Pyrroles and Bile Pigments. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative review on porphyrin precursor synthesis).

    • Source:

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Pyrroles

Welcome to the technical support resource for the Vilsmeier-Haack formylation of pyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Vilsmeier-Haack formylation of pyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Here, we move beyond standard textbook procedures to address the nuanced challenges and side reactions that can arise during experimentation. Our focus is on providing causal explanations and actionable troubleshooting strategies to help you optimize your reaction outcomes.

Introduction: The Vilsmeier-Haack Reaction on Pyrroles

The Vilsmeier-Haack (V-H) reaction is an indispensable method for the formylation of electron-rich heterocycles, including pyrroles.[1][2] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4] This electrophile then attacks the electron-rich pyrrole ring, typically at the α-position (C2 or C5), due to the superior stabilization of the resulting cationic intermediate by the nitrogen atom.[5][6] Subsequent hydrolysis of the iminium salt intermediate during aqueous work-up yields the desired pyrrole-carbaldehyde.[1][3]

While highly effective, the reaction's success is contingent on a delicate balance of factors. The high reactivity of the pyrrole nucleus and the harsh acidic nature of the V-H reagent can lead to a variety of side reactions, including polymerization, di-formylation, and loss of regioselectivity. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Question 1: My reaction is yielding a dark, tarry mixture with very little of the desired product. What's causing this polymerization?

Answer: This is a classic sign of pyrrole decomposition or polymerization under the acidic reaction conditions. Pyrroles, while aromatic, are sensitive to strong acids and can easily polymerize.[7][8]

Causality:

  • Acid-Catalyzed Polymerization: The Vilsmeier-Haack reagent and the subsequent release of HCl create a highly acidic environment. Protonation of the pyrrole ring can initiate a chain reaction where one pyrrole molecule attacks another, leading to an insoluble polymeric material.[9][10]

  • Exothermic Reaction Runaway: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic.[11] If the temperature is not strictly controlled, localized heating can accelerate both the desired reaction and the undesired polymerization pathways.

Troubleshooting Protocol:

  • Strict Temperature Control: Prepare the Vilsmeier reagent at 0-10 °C by adding POCl₃ dropwise to DMF with vigorous stirring.[5][11] Maintain this low temperature while adding the pyrrole substrate solution.

  • Reverse Addition: For particularly sensitive pyrroles, consider a "reverse addition" protocol. Add the Vilsmeier reagent solution dropwise to the cooled pyrrole solution. This ensures the Vilsmeier reagent reacts as it is introduced, preventing its accumulation and minimizing substrate exposure to a large excess of the acidic reagent at any given time.

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.[5][11] Avoid unnecessarily long reaction times, which increase the likelihood of decomposition.

  • Solvent Choice: Ensure you are using anhydrous solvents. The presence of water can lead to side reactions and affect the reagent's stability.

Question 2: I'm getting a significant amount of a di-formylated product. How can I improve the selectivity for mono-formylation?

Answer: The formation of di-formylated byproducts is common with electron-rich pyrroles, as the initial formyl group does not sufficiently deactivate the ring towards a second electrophilic attack.

Causality:

  • Stoichiometry: The most common cause is using too large an excess of the Vilsmeier reagent. Once the mono-formylated product is formed, it can compete with the starting material for the remaining reagent.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times provide more energy and opportunity for the less favorable second formylation to occur.[11]

Troubleshooting Protocol:

  • Optimize Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the pyrrole substrate. Start with a modest excess (e.g., 1.1 to 1.5 equivalents) of the Vilsmeier reagent.[11]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many simple pyrroles, this can be room temperature or gentle heating to 40-60 °C.[5][11]

  • Monitor Closely: As soon as TLC/HPLC analysis shows complete or near-complete consumption of the starting pyrrole, proceed with the work-up to prevent the formation of the di-formylated product.

G

Question 3: My substituted pyrrole is giving a mixture of isomers. How can I control the regioselectivity?

Answer: Regioselectivity in the Vilsmeier-Haack formylation of substituted pyrroles is a well-documented challenge governed by a subtle interplay of electronic and steric effects.[11][12]

Causality:

  • Electronic Effects: Formylation preferentially occurs at the most electron-rich position. The Vilsmeier reagent is a relatively weak electrophile, making the reaction sensitive to the electron density of the ring.[6]

    • Electron-Donating Groups (EDGs) at C2 will strongly direct formylation to the C5 position.

    • Electron-Withdrawing Groups (EWGs) at C2 often lead to a mixture of C4 and C5 formylated products.[11]

  • Steric Hindrance: The Vilsmeier reagent is bulky. Large substituents on the pyrrole nitrogen (N1) or adjacent carbons can sterically hinder the approach of the reagent, directing formylation to a less hindered position.[11][13] For example, a large N-substituent can favor formylation at C3 over the electronically preferred C2 position.[14]

Troubleshooting Protocol & Optimization:

  • Analyze Your Substrate: Before starting, predict the most likely position of attack by considering both electronic and steric factors.

  • Modify Steric Bulk: If you are getting a mixture, consider if modifying a substituent could improve selectivity. For instance, using a bulkier N-protecting group might favor formylation at the C3 position.[15]

  • Temperature Modulation: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is often the electronically preferred one.

  • Chromatographic Separation: In cases where a mixture is unavoidable, careful column chromatography is often required to isolate the desired isomer.[16]

Substituent PositionSubstituent TypePredicted Major Product(s)Controlling Factor
C2Electron-Donating (e.g., -OMe, -Alkyl)C5-formylElectronic
C2Electron-Withdrawing (e.g., -CO₂R, -CN)Mixture of C4- and C5-formylElectronic
N1Small (e.g., -Me)C2/C5-formylElectronic
N1Bulky (e.g., -tBu, -Trityl)C3-formyl often increasesSteric[12][13]
C3AlkylMixture of C2- and C5-formylElectronic & Steric

Frequently Asked Questions (FAQs)

Q: What color should the Vilsmeier reagent be? Mine is colorless, but I've heard it should be orange or red. A: The pure Vilsmeier reagent (chloro-N,N-dimethylmethaniminium chloride) is typically a colorless or white solid.[17] However, it is almost always generated and used in situ. The appearance of a yellow, orange, or even red color during its formation is very common and is usually attributed to minor impurities in the starting materials (DMF or POCl₃).[17] A colorless reagent is not an indication of failure, nor is a colored one necessarily a sign of a problem. The color of the reaction mixture after the addition of the pyrrole is often more indicative; a change to a darker, reddish color is frequently observed as the reaction progresses.[17]

Q: Why is the work-up procedure so critical? A: The work-up serves two primary purposes: hydrolyzing the iminium intermediate to the final aldehyde and neutralizing the highly acidic reaction mixture. Improper work-up is a leading cause of low yields and impure products.[11]

  • Hydrolysis: The reaction product is an iminium salt, not the aldehyde. This salt must be hydrolyzed with water to liberate the carbonyl group.[1][3]

  • Neutralization: The mixture is highly acidic. It must be carefully neutralized (e.g., with sodium acetate, sodium bicarbonate, or dilute NaOH) to prevent acid-catalyzed degradation of the product during extraction and isolation.[5][11] Quenching the reaction by pouring it onto ice helps to control the exotherm of the neutralization step.[11]

Q: Can I use other reagents besides POCl₃? A: Yes, while POCl₃ is the most common, other reagents can be used to activate the formamide, including thionyl chloride (SOCl₂), oxalyl chloride, or phosgene.[18] The choice of reagent can sometimes influence the reactivity and outcome, but POCl₃ remains the most widely used due to its effectiveness and cost.

Standardized Experimental Protocol

This protocol is a general guideline for the formylation of an unsubstituted or activated pyrrole. NOTE: Conditions must be optimized for each specific substrate.

1. Vilsmeier Reagent Formation:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[5]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A white precipitate or a viscous liquid may form.

2. Formylation Reaction:

  • In a separate flask, dissolve the pyrrole substrate (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Add the solution of the pyrrole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture may be heated (e.g., to 40-60 °C) to drive the reaction to completion.[5]

  • Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-4 hours).

G

3. Work-up and Purification:

  • Cool the reaction mixture back down in an ice bath.

  • Carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is ~7.[5] Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure pyrrole-carbaldehyde.

References

  • Pyrrole - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • 4-Acetyl-1H-pyrrole-2-carbaldehyde - IUCr Journals. Available at: [Link]

  • Why is the reaction of pyrrole difficult with acid? - Quora. Available at: [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. Available at: [Link]

  • Synthesis of pyrrole carboxaldehyde by using vilsmeier haack reaction - Brainly.in. Available at: [Link]

  • Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry - Scribd. Available at: [Link]

  • Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Vilsmeier-Haack formilation help : r/OrganicChemistry - Reddit. Available at: [Link]

  • Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC. Available at: [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scientific Research Publishing. Available at: [Link]

  • Vilsmeier-Haack Reaction - YouTube. Available at: [Link]

  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

  • Vilsmeier reagent.
  • Vilsmeier formylation of pyrrole. Available at: [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at: [Link]

  • Vilsmeier-Haack Reaction.
  • Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed. Available at: [Link]

  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video - YouTube. Available at: [Link]

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 1-Substituted Pyrrole-3-carboxaldehydes - Taylor & Francis. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: [Link]

  • Vilsmeier?Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines - ResearchGate. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. Available at: [Link]

Sources

Troubleshooting

purification challenges of crude 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde

Topic: Purification & Handling of Crude 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde Role: Senior Application Scientist / Technical Support Lead Format: Interactive Technical Support Center (Troubleshooting & FAQs)[1] Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Crude 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde Role: Senior Application Scientist / Technical Support Lead Format: Interactive Technical Support Center (Troubleshooting & FAQs)[1]

Status: ONLINE Agent: Dr. A. Vance, Senior Application Scientist Ticket Subject: Purification Failure Modes for Substituted Pyrrole-2-Carbaldehydes[1]

Welcome to the Pyrrole Technical Support Center. If you are working with 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde , you are likely encountering one of three specific failure modes: spontaneous polymerization ("The Red Tar"), decomposition on silica, or difficulty crystallizing the aldehyde from the Vilsmeier-Haack crude oil.[1]

This guide treats your experiment as a "Ticket" that needs resolution. Below are the protocols to resolve your specific issues.

🎫 Ticket #001: "My crude product turned into black tar overnight."

Diagnosis: Acid-Catalyzed Auto-Oxidation (Polypyrrole Formation).[1] Severity: Critical.

Root Cause: Pyrrole-2-carbaldehydes are electron-rich heteroaromatics.[1] In the presence of trace acids (residual POCl


, HCl) and oxygen, they undergo rapid electrophilic substitution at the open 

or

positions, leading to extended conjugated polymers known as "Pyrrole Red." The 3-acetyl group provides some electron-withdrawing stability, but not enough to prevent degradation in acidic crude mixtures.[1]

The Fix: The "Buffered Hydrolysis" Protocol Do not use simple water or strong acid for the Vilsmeier workup. You must buffer the hydrolysis step to keep the pH between 7 and 8 immediately upon quenching.

Step-by-Step Recovery:

  • Quench: Pour the Vilsmeier complex (Imine salt) onto ice containing Sodium Acetate (3.0 equiv) .

  • Hydrolysis: Stir vigorously. The solution must remain buffered. If pH drops < 5, add saturated NaHCO

    
    .
    
  • Extraction: Extract immediately with CH

    
    Cl
    
    
    
    (DCM).
  • The "Stabilizer" Wash: Wash the organic layer with 10% Na

    
    CO
    
    
    
    to ensure total acid removal.
  • Drying: Dry over K

    
    CO
    
    
    
    (Potassium Carbonate), not MgSO
    
    
    or Na
    
    
    SO
    
    
    . K
    
    
    CO
    
    
    is basic and acts as a stabilizer during the drying phase.
🎫 Ticket #002: "I lost 50% of my mass on the silica column."

Diagnosis: On-Column Acid Decomposition.[1] Severity: High.[1]

Root Cause: Standard silica gel is slightly acidic (pH ~5-6).[1] This acidity is sufficient to protonate the pyrrole ring or the carbonyl oxygen, catalyzing decomposition or irreversible adsorption.

The Fix: The "Neutralized Silica" Workflow You must pretreat your stationary phase.

Protocol:

  • Slurry Preparation: Prepare your silica slurry in Hexanes/Ethyl Acetate.[1]

  • The Additive: Add 1% Triethylamine (TEA) to the slurry.

  • Packing: Pour the column and flush with 2 column volumes of the mobile phase (containing 1% TEA).

  • Elution: Run your gradient without TEA in the mobile phase (the pre-treatment is usually sufficient), or keep 0.5% TEA if the compound is extremely sensitive.

Visualization: The Safe Chromatography Decision Tree

G start Crude 3-acetyl-4-methyl- 1H-pyrrole-2-carbaldehyde check_purity Check TLC Purity (Isomers present?) start->check_purity decision_solid Is Crude Solid? check_purity->decision_solid recryst Recrystallization (Ethanol/Water or Toluene) decision_solid->recryst Yes (High Purity) column Column Chromatography (REQUIRED) decision_solid->column No (Oil/Tar) end Stable Aldehyde recryst->end Pure Crystals prep_silica Pre-treat Silica: Slurry with 1% Et3N column->prep_silica load_sample Load Sample: Solid Load on Celite (Avoid DCM liquid load) prep_silica->load_sample elute Elute: Hex/EtOAc Gradient load_sample->elute elute->end Pure Fractions

Caption: Decision matrix for purification. Note the critical "Pre-treat Silica" step for chromatography to prevent acid-mediated degradation.[1]

🎫 Ticket #003: "The oil won't crystallize."

Diagnosis: Impurity Entrainment (Isomer/Solvent Lock). Severity: Moderate.

Root Cause: The presence of the regioisomer (4-acetyl-3-methyl) or residual DMF (from Vilsmeier) prevents the crystal lattice from forming.[1] DMF is notoriously difficult to remove from pyrroles.[1]

Data: Solvent Systems for Crystallization

Solvent SystemSuitabilityNotes
Ethanol / Water (1:1) ⭐⭐⭐⭐⭐ (Best)Dissolve in hot EtOH, add hot water until turbid.[1] Cool slowly.
Toluene ⭐⭐⭐⭐Good for highly pure crude.[1] High recovery.
DCM / Hexane ⭐⭐Often leads to "oiling out" rather than crystals.[1]
Ethyl Acetate Too soluble; poor recovery unless cooled to -20°C.

The Fix: The "Azeotropic Scrubber"

  • Remove DMF: Dissolve crude oil in Toluene.

  • Evaporate: Rotovap the toluene. Repeat 3x. Toluene forms an azeotrope with DMF, dragging it out.

  • Seed: Dissolve the DMF-free oil in minimal hot Ethanol. Add water dropwise until cloudy.[1][2] Scratch the glass or add a seed crystal. Refrigerate overnight.

❓ Frequently Asked Questions (FAQ)

Q: Can I use vacuum sublimation? A: Yes, but with caution. 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde is sublimable under high vacuum (<0.1 mmHg) at 100-120°C. However, if your crude contains "tar," the heat may accelerate polymerization of the residue, potentially contaminating the sublimate.[1] Use this only for semi-pure material (post-column).

Q: My NMR shows a "ghost" aldehyde peak. What is it? A: This is likely the rotamer or the NH-tautomer , but more commonly, it is the regioisomer (4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde) if your starting material synthesis was not regioselective.[1] Check the coupling constants of the methyl groups; the 3-methyl vs 4-methyl environments differ slightly in shift (~0.2 ppm).

Q: Why does the product smell like almonds/marzipan? A: That is the characteristic odor of aromatic aldehydes (like benzaldehyde). However, a fishy smell indicates residual dimethylamine (from DMF hydrolysis). A vinegar smell indicates residual acetic acid (from the acetyl group hydrolysis—rare, but possible in strong acid).

📚 References
  • Vilsmeier-Haack Reaction Mechanism & Workup:

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][3][4][5][6][7][8][9]

    • Source:

  • Pyrrole Handling & Instability:

    • Smith, K. M. (1996). Pyrroles and Bile Pigments. In "The Porphyrin Handbook".

    • Source:

  • Buffered Silica Gel Techniques:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. (See section on Silica Gel pretreatment).

    • Source: [1]

  • Synthesis of 3-acetyl-4-methylpyrroles:

    • Fischer, H., & Orth, H. (1934). Die Chemie des Pyrrols. (Classic reference for melting points and solubility of acetyl-methyl pyrroles).[1]

    • Source:

Sources

Optimization

Technical Support Hub: Precision Synthesis of Pyrrole-2-Carbaldehydes

Diagnostic & Strategy Hub The Core Philosophy: "The Salt is the Shield" To prevent di-formylation, you must understand that the intermediate iminium salt is your primary protection. Upon the first attack of the Vilsmeier...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Strategy Hub

The Core Philosophy: "The Salt is the Shield"

To prevent di-formylation, you must understand that the intermediate iminium salt is your primary protection. Upon the first attack of the Vilsmeier reagent at the C2 position, the pyrrole ring becomes positively charged (an iminium salt). This cationic species is strongly electron-withdrawing, effectively deactivating the ring against a second electrophilic attack.

Di-formylation occurs when:

  • Stoichiometry is loose: Excess electrophile forces an attack on the deactivated ring.

  • Thermal runaway: High temperatures overcome the activation energy barrier of the deactivated intermediate.

  • Instability: The intermediate salt deprotonates or degrades before hydrolysis, restoring electron density to the ring.

Decision Matrix: Experimental Design

Use this flowchart to determine your optimal reaction parameters based on your specific pyrrole substrate.

G Start Start: Pyrrole Substrate Analysis Subst Is the N-position substituted? Start->Subst Yes_Subst Yes (e.g., N-Methyl, N-Benzyl) Subst->Yes_Subst Steric Bulk No_Subst No (N-H Free Pyrrole) Subst->No_Subst High Electron Density Stoich_Check Stoichiometry Control Strict 1.0 : 1.05 (Pyrrole:Vilsmeier) Yes_Subst->Stoich_Check Risk_Analysis Risk: High Reactivity prone to 2,5-diformylation No_Subst->Risk_Analysis Risk_Analysis->Stoich_Check Temp_Control Temperature Strategy Keep < 0°C during addition Stoich_Check->Temp_Control Solvent Solvent Choice DCM or DCE (dilution is key) Temp_Control->Solvent Result Target: Mono-formylated Pyrrole-2-carbaldehyde Solvent->Result

Figure 1: Decision matrix for optimizing reaction conditions to favor mono-formylation.

Technical Deep Dive: The Mechanism of Control

To troubleshoot effectively, you must visualize the "Danger Zone" where the second formylation happens.

The Vilsmeier-Haack Pathway[1][2][3][4][5][6]
  • Activation: DMF + POCl₃

    
     Chloroiminium Ion (Vilsmeier Reagent).
    
  • Attack (C2): The reagent attacks the electron-rich

    
    -position.
    
  • The Shield (Critical Step): The resulting intermediate is the iminium salt .[1]

    • Why this matters: This salt is cationic. It pulls electron density out of the ring. A second Vilsmeier reagent (electrophile) cannot easily attack this electron-poor ring.

  • The Failure Mode (Di-formylation): If you use >1.1 equivalents of POCl₃ and heat the reaction >50°C before hydrolysis, you force the reagent to attack the C5 position despite the deactivation.

Mechanism Reagents Pyrrole + Vilsmeier Rgt (POCl3/DMF) Transition C2 Attack (Kinetic Control) Reagents->Transition Intermediate IMINIUM SALT (Cationic Shield) *Ring Deactivated* Transition->Intermediate Path_Success Hydrolysis (NaOAc/H2O) Intermediate->Path_Success Standard Workup Path_Fail Excess Rgt + Heat (Forcing Conditions) Intermediate->Path_Fail Breakdown of Shield Product Pyrrole-2-carbaldehyde (Mono) Path_Success->Product Side_Product 2,5-Diformylpyrrole (Impurity) Path_Fail->Side_Product

Figure 2: Mechanistic pathway highlighting the "Iminium Salt Shield" as the primary checkpoint against di-formylation.

Troubleshooting FAQs

Q1: I am using exactly 1.0 equivalent of POCl₃, but I still see ~10% di-formylated product. Why?

Diagnosis: Localized concentration spikes. Explanation: Even if your global stoichiometry is 1:1, adding the pyrrole too quickly or without sufficient stirring creates "hot spots" where the ratio of Vilsmeier reagent to pyrrole is locally high (e.g., 10:1). The Fix:

  • Dilution: Increase your solvent volume (DCE or DCM) by 2x.

  • Reverse Addition: If possible, add the Vilsmeier salt to the pyrrole solution slowly, or strictly control the dropwise addition of pyrrole to the salt at -10°C.

  • Agitation: Ensure vigorous stirring (vortexing) during addition.

Q2: My yield is low (50%), so I want to increase POCl₃ to 1.5 eq. Is this safe?

Diagnosis: High risk of di-formylation and polymerization. Explanation: Increasing the electrophile load pushes the equilibrium toward the di-substituted product, especially if the mono-intermediate isn't perfectly stable. The Fix:

  • Do not increase POCl₃ > 1.1 eq.

  • Instead, optimize the Vilsmeier Reagent formation step. Ensure POCl₃ is added to DMF at 0-10°C and stirred for 15-30 mins before introducing the pyrrole. A yellow/orange precipitate (the salt) should form. If this step is incomplete, your effective reagent concentration is low, leading to low yields.

Q3: I see a dark tar during workup. Is this di-formylation?

Diagnosis: Polymerization (Pyrrole Red). Explanation: Pyrroles are acid-sensitive. The Vilsmeier intermediate is acidic. If the quenching (hydrolysis) is too exothermic or the pH drops too low for too long, pyrroles polymerize. The Fix:

  • Buffer the Quench: Use Sodium Acetate (NaOAc) solution rather than water or strong base.

  • Temperature: Keep the quench cool initially, then reflux only after the solution is buffered to complete the hydrolysis.

Validated Protocol: The "Gold Standard" Mono-Formylation

This protocol is engineered to maximize the stability of the iminium shield and prevent over-reaction.

Reagents:

  • Pyrrole (freshly distilled): 1.0 eq[1][2]

  • POCl₃: 1.1 eq

  • DMF: 1.1 eq (or slight excess if used as solvent, but stoichiometric is better for control)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows for higher reflux temp if needed, but DCM is safer.

Step-by-Step Methodology
PhaseActionCritical Control Point (CCP)
1. Reagent Gen Cool DMF (1.1 eq) in DCE to 0°C . Add POCl₃ (1.1 eq) dropwise over 15 min.[1][3][2]CCP 1: Maintain T < 10°C. Stir 15 min. Look for precipitate/color change (Vilsmeier Salt formation).
2. Addition Cool mixture to -5°C to 0°C . Add Pyrrole (1.0 eq) dissolved in DCE dropwise over 45-60 min .CCP 2: Slow addition prevents local excess. T must stay < 5°C.
3.[1][2] Reaction Remove ice bath. Allow to warm to RT. Reflux gently (approx 40-50°C) for 15 min.CCP 3: Do not overheat. Monitor by TLC.[1][4] If mono-spot is dominant, stop heat.
4. Hydrolysis Cool to 20°C. Add solution of Sodium Acetate (5.0 eq) in water.CCP 4: Buffer prevents polymerization. Add cautiously.
5. Completion Reflux the biphasic mixture for 15 min with vigorous stirring.This cleaves the iminium salt into the aldehyde.
6.[5] Isolation Separate layers.[1][6] Extract aqueous with Ether/DCM. Wash with NaHCO₃.[1][2][6] Dry & Distill.Distillation is preferred over column for purity.

Data Summary: Conditions vs. Selectivity[1][10]

VariableCondition A (Recommended)Condition B (High Risk)
Stoichiometry 1.0 : 1.1 (Pyrrole : POCl₃)1.0 : 2.0+
Addition Temp -5°C to 0°CRoom Temp or higher
Solvent DCE or DCM (Dilute)Neat DMF (High concentration)
Major Product 2-Formylpyrrole (>85%) Mixture (2-CHO, 2,5-diCHO, Tars)
Mechanism Kinetic ControlThermodynamic/Forcing

References

  • Standard Procedure: Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. Organic Syntheses, Coll. Vol. 4, p.831 (1963); Vol. 36, p.74 (1956). Title: Pyrrole-2-carboxaldehyde.[3][7][4][6][8][9]

  • Mechanistic Insight: Jones, G.; Stanforth, S. P. The Vilsmeier-Haack Reaction of Substituted Pyrroles. Organic Reactions, Vol 49. (Key reference for steric vs electronic effects).
  • Green Alternative (Avoidance Strategy): Wu, X., et al. "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation..." Organic Letters, 2018, 20, 688-691.[8] [8]

  • Process Safety & Flow: "Continuous Flow Production of Thermally Unstable Intermediates... Vilsmeier–Haack Formylation."[1][5][10][7][11][12][13] Organic Process Research & Development, 2012.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for POCl₃ and DMF before handling, as they are toxic and corrosive.

Sources

Troubleshooting

Technical Support Center: Alternative Formylation Methods for Substituted Pyrroles

Welcome to the technical support center for the formylation of substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to introduce a formyl group o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to introduce a formyl group onto a pyrrole ring, a crucial transformation in the synthesis of many pharmaceuticals and functional materials. While the Vilsmeier-Haack and Gattermann reactions are workhorses in this field, this resource focuses on alternative methods that offer advantages in terms of milder conditions, improved regioselectivity, and broader substrate scope. Here, we address common issues and provide in-depth troubleshooting advice in a practical question-and-answer format.

Section 1: Navigating Regioselectivity in Pyrrole Formylation

One of the most common challenges in the formylation of substituted pyrroles is controlling the position of the incoming formyl group. The inherent electronic properties of the pyrrole ring, coupled with the influence of existing substituents, dictate the outcome of the reaction.

Q1: My Vilsmeier-Haack reaction on a 2-substituted pyrrole is giving me a mixture of 4- and 5-formylated products. How can I improve the selectivity?

A1: This is a frequent issue, particularly when the substituent at the 2-position is electron-withdrawing.[1] The regioselectivity of the Vilsmeier-Haack reaction is governed by a delicate interplay of electronic and steric factors.[1][2]

  • Electronic Effects: Formylation typically occurs at the most electron-rich position. For pyrroles with an electron-donating group at the 2-position, the 5-position is strongly favored.[1] Conversely, an electron-withdrawing group at the 2-position deactivates the 5-position, leading to a mixture of 4- and 5-formylated products.[1]

  • Steric Hindrance: The size of both the substituent on the pyrrole ring and the Vilsmeier reagent itself can influence the site of attack. A bulky N-substituent, for instance, can favor formylation at the 3-position over the 2-position.[1][3]

Troubleshooting Strategies:

  • Modify the Vilsmeier Reagent: Instead of the standard DMF/POCl₃ combination, consider using a bulkier formamide, such as N,N-dibutylformamide or N-formylmorpholine. The increased steric bulk of the resulting Vilsmeier reagent can enhance selectivity for the less hindered position.[3]

  • Employ a Milder Formylating Agent: The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like SnCl₄ or TiCl₄, can sometimes offer different regioselectivity compared to the Vilsmeier-Haack reaction.[4][5] The choice of Lewis acid can be critical in tuning the outcome.

  • Consider a Metalation-Formylation Sequence: For complete control, a directed ortho-metalation (DoM) approach can be highly effective. Deprotonation of the pyrrole at a specific position using a strong base like n-butyllithium, followed by quenching with a formylating agent such as DMF, provides the aldehyde with high regioselectivity.

Section 2: The Duff Reaction for Phenolic Pyrroles

The Duff reaction offers a classical yet effective method for the formylation of highly activated aromatic rings, such as phenols.[6][7] It utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium.[6][8]

Q2: I'm attempting a Duff reaction on a pyrrole-substituted phenol, but the yields are disappointingly low. What could be the problem?

A2: Low yields are a known drawback of the traditional Duff reaction.[9] However, several factors can be optimized to improve the outcome.

Potential Causes and Solutions:

  • Insufficient Activation: The Duff reaction requires a strongly electron-donating group, like a hydroxyl group, on the aromatic ring.[6] If your pyrrole substituent is not sufficiently activating the phenolic ring, the reaction will be sluggish.

  • Suboptimal Acidity: The reaction is typically carried out in acetic acid or trifluoroacetic acid, which act as both solvent and reagent.[6] The acidity of the medium is crucial for the formation of the electrophilic iminium ion from HMTA. Experimenting with the acid catalyst can be beneficial.

  • Reaction Conditions: The reaction often requires heating. Ensure the temperature is optimal for your specific substrate. Prolonged reaction times at high temperatures can lead to decomposition.

Troubleshooting Protocol: Modified Duff Reaction

Recent modifications have shown that the addition of silylating agents can improve yields.

Step-by-Step Protocol:

  • To a stirred solution of the pyrrole-substituted phenol in glacial acetic acid, add hexamethylenetetramine.

  • Slowly add trimethylsilyl chloride to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction and hydrolyze the intermediate by adding aqueous acid.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography.

Visualizing the Duff Reaction Mechanism

The mechanism involves the initial formation of an iminium ion from protonated hexamine, which then acts as the electrophile.[6]

Duff_Mechanism Phenol Phenolic Pyrrole Addition Electrophilic Aromatic Substitution Phenol->Addition HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion Intermediate HMTA->Iminium Protonation & Ring Opening Acid Acid (e.g., TFA) Acid->Iminium Iminium->Addition Intermediate Benzylamine Intermediate Addition->Intermediate Redox Intramolecular Redox Intermediate->Redox Hydrolysis Acid Hydrolysis Redox->Hydrolysis Aldehyde Formylated Product Hydrolysis->Aldehyde Rieche_Workflow start Start: Substituted Pyrrole dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to -78 °C dissolve->cool add_lewis Add Lewis Acid (e.g., TiCl₄) cool->add_lewis add_dcmme Add Dichloromethyl Methyl Ether add_lewis->add_dcmme warm Slowly Warm to Room Temperature add_dcmme->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench with Ice/Water monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purify by Chromatography workup->purify end End: Formylated Pyrrole purify->end

Caption: Workflow for Rieche Formylation.

Section 4: Organolithium-Mediated Formylation

For substrates that are sensitive to acidic conditions or where absolute regiocontrol is necessary, formylation via an organolithium intermediate is an excellent strategy.

Q4: I am trying to perform a lithiation-formylation sequence on my substituted pyrrole, but I am getting low yields and recovery of my starting material. What are the critical parameters for success?

A4: This two-step process requires strict control over reaction conditions to be successful. Incomplete lithiation is a common reason for low yields.

Troubleshooting Guide for Lithiation-Formylation:

  • Anhydrous Conditions: The use of strong bases like n-butyllithium necessitates the complete exclusion of water and protic solvents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Choice: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used.

  • Temperature Control: The lithiation step is usually performed at low temperatures (-78 °C to 0 °C) to prevent side reactions. The choice of temperature depends on the acidity of the proton being removed.

  • Choice of Base: While n-butyllithium is common, other bases like sec-butyllithium or tert-butyllithium can be more effective for deprotonating less acidic protons.

  • Formylating Agent: Anhydrous N,N-dimethylformamide (DMF) is the most common electrophile for introducing the formyl group. Ensure it is freshly distilled or from a sure-seal bottle.

Detailed Protocol for Lithiation-Formylation:

  • Dissolve the substituted pyrrole in anhydrous THF in an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous DMF dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQs: Quick Reference

  • Q: Can I use triethyl orthoformate for the formylation of pyrroles?

    • A: Yes, triethyl orthoformate can be used in the presence of an acid catalyst, such as trifluoroacetic acid. [10]This method is sometimes referred to as the Bodroux-Chichibabin aldehyde synthesis. It is particularly useful for acid-stable pyrroles.

  • Q: Are there any metal-catalyzed methods for pyrrole formylation?

    • A: While less common for simple pyrroles, palladium-catalyzed formylation methods have been developed for certain heterocyclic systems. These often involve C-H activation and are an active area of research.

  • Q: What is the best way to formylate a pyrrole that is highly prone to polymerization under acidic conditions?

    • A: For acid-sensitive pyrroles, the lithiation-formylation sequence is the most reliable method as it is performed under basic conditions. Alternatively, very mild Vilsmeier conditions using a pre-formed crystalline Vilsmeier reagent at low temperatures can sometimes be successful. [11][12]

References

  • BenchChem. (2025).
  • Career Guide. (2023, August 26).
  • Collegedunia. (2021, November 22).
  • Warashina, T., Matsuura, D., Sengoku, T., & Yoda, H. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1417–1421. [Link]

  • Warashina, T., Matsuura, D., Sengoku, T., & Yoda, H. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development.
  • CollegeSearch. (2025, August 25).
  • Figshare. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether - Organic Process Research & Development.
  • Science Info. (2023, August 21).
  • Wikipedia. Duff reaction. [Link]

  • BenchChem. (2025). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis.
  • Synlett. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded.
  • Zhang, N., & Dong, D. (n.d.).
  • Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.).
  • Wee, A. G. H., Bunnenberg, E., & Djerassi, C. (1984). Formylation of Pyrrole Derivatives.
  • Wikipedia. Pyrrole. [Link]

  • Senge, M. O., & Ryan, A. A. (2025, September 25). The Formylation of N,N-Dimethylcorroles. The Journal of Organic Chemistry. [Link]

  • Duff Reaction. (n.d.).
  • ResearchGate. (2025, August 6). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]

  • Senge, M. O., & Ryan, A. A. (2025, September 25). The Formylation of N,N-Dimethylcorroles. The Journal of Organic Chemistry.
  • von der Brüggen, U., & Mayr, H. (n.d.).
  • Wikipedia. Formylation. [Link]

  • Taylor & Francis Online. (2006, December 5). Synthesis of 1-Substituted Pyrrole-3-carboxaldehydes. [Link]

  • SynArchive. Duff Reaction. [Link]

  • Dong, D., & Liu, Y. (2021, August 22). chemoselective pyrrole dance vs.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • National Institutes of Health. (2019, October 7). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

  • The ScholarShip. (n.d.).
  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity.
  • Scribd. (2025, May 15). FINAL Vilsmeier Hacck Reaction.
  • The Journal of Organic Chemistry. (n.d.). New Opportunities with the Duff Reaction. [Link]

  • MDPI. (2015, March 26). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]

  • Dong, D., & Liu, Y. (n.d.). chemoselective pyrrole dance vs.
  • Reddit. (2023, June 14).
  • Google Patents. (2000, November 9). Process for the preparation and purification of 2-(alkoxyalkylidene)
  • ResearchGate. (2026, February 7). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]

  • Quora. (2019, May 4). What is Gattermann Koch reaction?. [Link]

  • Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. [Link]

  • ResearchGate. (n.d.). Synthetic procedure for tri-(pyrrol-2-yl)alkanes. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • ResearchGate. (2025, August 6). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. [Link]

  • MDPI. (2023, December 2). One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]

  • ResearchGate. (2025, October 16). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]

Sources

Optimization

stability issues of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde during storage

A Guide to Understanding and Mitigating Stability Issues During Storage Welcome to the technical support center for 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Stability Issues During Storage

Welcome to the technical support center for 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My solid 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde has changed color from off-white/light yellow to a brownish or darker shade. Is it still usable?

A change in color, particularly darkening, is a common indicator of degradation for many pyrrole-containing compounds.[1][2] This is often due to polymerization and/or oxidation upon exposure to air and light.[1][3] While a slight color change may not significantly impact purity for some applications, a noticeable darkening suggests the formation of impurities. We strongly recommend performing a purity analysis (see Troubleshooting Guide) before proceeding with your experiment. For sensitive applications, using a fresh or properly stored batch is advisable.

Q2: What are the primary degradation pathways for 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde?

The instability of this compound arises from its constituent functional groups: the pyrrole ring and the aldehyde group.

  • Oxidation of the Aldehyde: Aldehydes are highly susceptible to oxidation, especially when exposed to air (oxygen). The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid (-COOH).[4][5] This introduces an acidic impurity that can potentially catalyze further degradation.

  • Polymerization of the Pyrrole Ring: Pyrroles are known to polymerize, a reaction often initiated by light, heat, or acidic conditions.[1][3] This process leads to the formation of higher molecular weight, often colored, byproducts.

  • Polymerization of the Aldehyde: Aldehydes can also undergo polymerization to form trimers, which are cyclic structures with no odor and different physical properties.[5]

Q3: What are the ideal storage conditions for long-term stability?

To minimize degradation, 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde should be stored with the following considerations:

Condition Recommendation Rationale
Temperature 2-8 °C (refrigerated)[6][7]Slows down the rates of oxidation and polymerization reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)[3][6]Prevents oxidation of the aldehyde group by displacing oxygen.
Light In an amber or opaque vial[8]Protects the light-sensitive pyrrole ring from phot-initiated polymerization.[1][3]
Container Tightly sealed, airtight container[8][9]Prevents exposure to air and moisture.

Q4: Can I store the compound in solution?

Storing in solution is generally not recommended for long-term stability due to the potential for solvent-mediated degradation. However, for short-term storage of working solutions, consider the following:

  • Solvent Choice: Use a high-purity, anhydrous, and aprotic solvent.

  • Dilution: Some aldehydes are more stable when diluted in a primary alcohol, as they can form more stable hemiacetals.[5] However, this will alter the chemical nature of the compound. Test this approach on a small scale first.

  • Storage: Store solutions under the same recommended conditions as the solid material (refrigerated, protected from light and air).

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for investigation and resolution.

Problem: Inconsistent or unexpected experimental results.

This could be due to the degradation of your starting material. The following workflow will help you diagnose the issue.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Assess Purity of Starting Material start->check_purity tlc Thin-Layer Chromatography (TLC) check_purity->tlc Quick Check nmr NMR Spectroscopy check_purity->nmr Structural Confirmation hplc HPLC Analysis check_purity->hplc Quantitative Analysis degraded Purity is Compromised tlc->degraded nmr->degraded hplc->degraded pure Purity is Acceptable hplc->pure No significant impurities purify Purify the Compound degraded->purify If feasible new_batch Use a Fresh or Properly Stored Batch degraded->new_batch Recommended review_storage Review Storage and Handling Procedures degraded->review_storage proceed Proceed with Experiment purify->proceed new_batch->proceed implement_best_practices Implement Best Practices review_storage->implement_best_practices pure->proceed

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde and detect degradation products.

Materials:

  • 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions (starting point, may require optimization):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable ratio (e.g., 70% A, 30% B) and ramp up the concentration of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength, likely around 290 nm.[10]

    • Column Temperature: 25 °C

  • Analysis:

    • Inject the prepared sample.

    • Analyze the chromatogram for the main peak corresponding to the pure compound and any additional peaks that indicate impurities.

    • The appearance of new, smaller peaks or a decrease in the area of the main peak over time is indicative of degradation.[11]

Protocol 2: Best Practices for Handling and Aliquoting

To maintain the integrity of the bulk material, proper handling during use is crucial.

Objective: To minimize exposure of the bulk compound to atmospheric oxygen and light.

Materials:

  • Stock container of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde

  • Inert gas (Argon or Nitrogen) with a regulator and tubing

  • Clean, dry amber glass vials with screw caps

  • Spatula

  • Analytical balance

Procedure:

  • Preparation:

    • Allow the stock container to warm to room temperature before opening to prevent condensation of moisture.

    • Set up a gentle, positive flow of inert gas to blanket the working area.

  • Aliquoting:

    • Briefly open the stock container under the inert gas stream.

    • Quickly weigh the desired amount of the compound into a pre-labeled amber vial.

    • Purge the headspace of both the stock container and the new aliquot vial with the inert gas before tightly sealing.

  • Storage:

    • Return the main stock container to the recommended refrigerated storage conditions.

    • Store the newly created aliquot under the same conditions. This prevents repeated warming and cooling cycles of the bulk material.

Visualizing Degradation Pathways

The following diagram illustrates the primary chemical transformations that lead to the degradation of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde.

Degradation_Pathways compound 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde oxidation_product Carboxylic Acid Derivative (Impurity) compound->oxidation_product Oxidation (Air/O2) polymerization_product Polymerized Pyrrole (Colored Impurity) compound->polymerization_product Polymerization (Light, Heat, Acid) trimer_product Aldehyde Trimer (Inactive Impurity) compound->trimer_product Polymerization

Caption: Key degradation pathways for the compound.

References

  • Vertex AI Search. Pyrrole.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • MilliporeSigma. (2025, November 6).
  • Consolidated Chemical.
  • Benchchem.
  • Fisher Scientific. (2010, November 9).
  • ChemicalBook. Pyrrole CAS#: 109-97-7.
  • Allan Chemical Corporation. (2025, October 23).
  • MDPI. (2022, May 14).
  • Pell Wall Blog. (2013, February 7).
  • Wikipedia. Pyrrole.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Efficacy of Substituted Pyrrole-2-Carbaldehyde Derivatives

Executive Summary The pyrrole-2-carbaldehyde scaffold represents a privileged structure in medicinal chemistry due to its electronic richness and ability to participate in diverse non-covalent interactions (hydrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole-2-carbaldehyde scaffold represents a privileged structure in medicinal chemistry due to its electronic richness and ability to participate in diverse non-covalent interactions (hydrogen bonding,


-

stacking). This guide objectively compares the biological performance of three primary classes of substituted derivatives: Schiff Base Derivatives , Metal Complexes , and Ring-Substituted Analogs .

Analysis of current experimental data reveals that while simple pyrrole-2-carbaldehyde exhibits weak baseline activity, specific substitutions—particularly C5-halogenation and N-arylation —dramatically enhance potency. Furthermore, transition metal complexation of Schiff base derivatives consistently lowers Minimum Inhibitory Concentrations (MIC) by increasing lipophilicity via chelation.

Structural Classification & Comparative Analysis

Class A: Schiff Base Derivatives (Azomethines)

Mechanism : Condensation of the C2-formyl group with primary amines yields azomethines (-C=N-). This linkage acts as a pseudo-aromatic spacer, facilitating binding to biological targets like DNA gyrase or tubulin.

  • Performance Verdict : Moderate to High.[1] Activity is heavily dependent on the N-substituent. Electron-withdrawing groups (e.g., -NO2, -Cl) on the aniline ring typically enhance antimicrobial efficacy.

  • Key Example : Compound SB7 (derived from 4-substituted aniline) showed superior broad-spectrum activity compared to unsubstituted analogs.

Class B: Metal Complexes (Cu, Co, Zn, Ni)

Mechanism : Chelation of Schiff bases with transition metals reduces the polarity of the metal ion (partial sharing of positive charge with donor groups) and increases


-electron delocalization. This process, known as Overtone’s concept  and Tweedy’s chelation theory , enhances lipophilicity, allowing better penetration through lipid membranes of pathogens.
  • Performance Verdict : Superior . Metal complexes consistently outperform their parent ligands.

  • Key Data : Cu(II) and Zn(II) complexes often exhibit 2-3x lower MIC values than the free ligand against S. aureus and E. coli.

Class C: Ring-Substituted & Alkynylated Derivatives

Mechanism : Direct functionalization of the pyrrole ring (positions N1, C3, C4, C5).

  • Alkynylation : Introduction of alkynyl groups (e.g., Compound 12l ) targets cancer cell cycle progression.[1]

  • Halogenation : Adding Cl/Br at C4/C5 increases metabolic stability and hydrophobic surface area.

  • Performance Verdict : High Specificity. These derivatives show potent anticancer activity (low

    
    M IC50) but variable antimicrobial success.
    

Comparative Data Analysis

Table 1: Antimicrobial Activity (MIC in g/mL)

Comparison of Schiff Bases and Metal Complexes against Standard Antibiotics.

Compound ClassDerivative IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Notes
Parent Ligand Pyrrole-SB (Ligand)25 - 5050 - 100>100Weak membrane penetration.
Metal Complex [Cu(L)2] Complex6.25 12.5 25Chelation enhances lipophilicity.
Metal Complex [Zn(L)2] Complex12.52512.5 High antifungal specificity.
Ring-Substituted Compound 3d (C4-NO2)0.81.612.5Comparable to standard drugs.
Standard Ciprofloxacin0.5 - 1.00.5 - 1.0N/AClinical Control.
Table 2: Anticancer Cytotoxicity (IC in M)

Targeting Lung (A549) and Glioma (U251) Cell Lines.

CompoundSubstitution TypeA549 (Lung)U251 (Glioma)Mechanism of Action
Compound 12l 3-Alkynyl-pyrrole3.49 ± 0.302.29 ± 0.18 G0/G1 Cell Cycle Arrest
Compound 3h Pyrrole-Indole HybridN/AN/A (T47D: 2.4)Tubulin Polymerization Inhibition
Hydrazone 1C N-hydrazone44.63N/AApoptosis Induction
Cisplatin (Standard)9.9~5.0DNA Crosslinking

Insight : Compound 12l demonstrates higher potency than Cisplatin against U251 cells, highlighting the potential of alkynylated pyrroles in glioblastoma therapy.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacophore features critical for biological activity.

SAR_Analysis Core Pyrrole-2-Carbaldehyde Core Scaffold C2_Mod C2-Position (CHO) Schiff Base Formation Core->C2_Mod Condensation w/ Amines N1_Mod N1-Position Lipophilic Substitution Core->N1_Mod Alkylation/Arylation Ring_Mod Ring (C3/C4/C5) Halogenation/Alkynylation Core->Ring_Mod Electrophilic Sub. Activity_AntiMicro Antimicrobial Activity (Membrane Permeability) C2_Mod->Activity_AntiMicro Azomethine (C=N) Increases Binding Activity_AntiCancer Anticancer Activity (Tubulin/DNA Binding) C2_Mod->Activity_AntiCancer Metal Complexation (Cu/Zn) N1_Mod->Activity_AntiMicro Aryl groups increase Lipophilicity (LogP) Ring_Mod->Activity_AntiCancer Alkynyl/Halogens Enhance Metabolic Stability

Caption: SAR map highlighting how specific structural modifications at C2, N1, and ring positions translate to distinct biological outcomes.

Experimental Protocols

To ensure reproducibility, the following standardized protocols are recommended.

Protocol A: Synthesis of Schiff Base Ligands (General Procedure)

Purpose : To generate the azomethine pharmacophore.

  • Reactants : Dissolve Pyrrole-2-carbaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Addition : Add equimolar primary amine (e.g., 4-nitroaniline) dropwise.

  • Catalysis : Add 2-3 drops of glacial acetic acid.

  • Reflux : Heat at 70-80°C for 4-6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Work-up : Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

Protocol B: Broth Microdilution Assay (Antimicrobial)

Purpose : Determination of Minimum Inhibitory Concentration (MIC).

  • Preparation : Dissolve test compounds in DMSO (1 mg/mL stock).

  • Dilution : Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation : Add bacterial suspension adjusted to

    
     CFU/mL (0.5 McFarland standard).
    
  • Controls :

    • Positive: Ciprofloxacin/Fluconazole.[2]

    • Negative: DMSO (solvent control) and sterile broth.

  • Incubation : 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout : Add 20

    
    L Resazurin dye (0.01%). Change from blue to pink indicates growth. MIC is the lowest concentration remaining blue.
    
Protocol C: MTT Cytotoxicity Assay

Purpose : Evaluation of anticancer IC50.[1]

  • Seeding : Plate A549/U251 cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment : Add compounds at graded concentrations (0.1 - 100

    
    M) for 48h.
    
  • Labeling : Add MTT reagent (5 mg/mL in PBS); incubate 4h at 37°C.

  • Solubilization : Remove medium, add DMSO (100

    
    L) to dissolve formazan crystals.
    
  • Measurement : Measure Absorbance at 570 nm. Calculate cell viability % relative to control.

Experimental Workflow Diagram

Workflow cluster_Synth Phase 1: Chemical Synthesis cluster_Bio Phase 2: Biological Screening Start Start: Pyrrole-2-Carbaldehyde Step1 Schiff Base Condensation (Ethanol + AcOH) Start->Step1 Step2 Metal Complexation (MCl2 + Ligand) Step1->Step2 Optional Step3 Characterization (NMR, IR, Mass Spec) Step1->Step3 Step2->Step3 Screen1 Antimicrobial Screen (Broth Microdilution) Step3->Screen1 Screen2 Cytotoxicity Screen (MTT Assay) Step3->Screen2 Decision Hit Identification (MIC < 10 µg/mL or IC50 < 5 µM) Screen1->Decision Screen2->Decision Screen3 Mechanistic Study (Cell Cycle/Docking) Decision->Screen3 Yes

Caption: Integrated workflow from synthesis to hit identification for pyrrole derivatives.

References

  • Synthesis and Antimicrobial Evaluation of Schiff Bases Derived from Pyrrole-2-Carboxaldehyde . ResearchGate. Link

  • Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde . Asian Journal of Chemistry. Link

  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives . Chemical Biology & Drug Design. Link

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . National Institutes of Health (PMC). Link

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids . RSC Advances. Link

  • Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety . Journal of Saudi Chemical Society. Link

Sources

Comparative

A Comparative Guide to Catalysts for Paal-Knorr Pyrrole Synthesis

For Researchers, Scientists, and Drug Development Professionals The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most direct and versatile methods for const...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most direct and versatile methods for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2] This five-membered nitrogen heterocycle is a ubiquitous scaffold in natural products, pharmaceuticals like Atorvastatin, and advanced materials.[3] The elegance of the Paal-Knorr reaction lies in its simplicity, yet its efficiency, substrate scope, and environmental footprint are critically dependent on the choice of catalyst.

This guide offers a comparative analysis of the catalytic systems available for the Paal-Knorr pyrrole synthesis. We move beyond a simple listing of reagents to provide an in-depth examination of their mechanistic roles, performance metrics, and practical applicability. The objective is to equip researchers with the expert knowledge required to select the optimal catalyst for their specific synthetic challenge, balancing reaction efficiency with the principles of green chemistry.

The Catalytic Mechanism: A Foundation for Comparison

The Paal-Knorr synthesis proceeds via an acid-catalyzed condensation pathway. The mechanism, elucidated by V. Amarnath, involves the initial formation of a hemiaminal, followed by a rate-determining intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[1][4][5] The catalyst's primary function is to activate the carbonyl groups, facilitating nucleophilic attack by the amine.

Generalized Acid-Catalyzed Paal-Knorr Mechanism

G Figure 1. The catalyst activates the dicarbonyl for sequential amine addition, cyclization, and dehydration. Dicarbonyl 1,4-Dicarbonyl Compound Activated Activated Carbonyl Dicarbonyl->Activated Activation Amine Primary Amine (R-NH₂) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Catalyst Acid Catalyst (H⁺ or Lewis Acid) Catalyst->Activated Activated->Hemiaminal Nucleophilic Attack Cyclic Cyclic Intermediate Hemiaminal->Cyclic Intramolecular Cyclization (Rate-Determining) Pyrrole N-Substituted Pyrrole Cyclic->Pyrrole Dehydration & Aromatization

The nature of the acid catalyst—whether it's a Brønsted acid, a Lewis acid, or a solid-supported acid—dictates the reaction conditions and overall efficiency.

Brønsted Acids: The Classical Approach

Traditional protocols employ strong Brønsted acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA).[6][7] These catalysts operate by protonating a carbonyl oxygen, thereby increasing its electrophilicity.

  • Expertise & Experience: Brønsted acids are effective and inexpensive. However, they often require high temperatures and prolonged reaction times, and their corrosive nature can be incompatible with sensitive functional groups.[8] Overly acidic conditions (pH < 3) can favor the formation of furan byproducts through self-condensation of the dicarbonyl.[4][5]

  • Trustworthiness: While reliable for robust substrates, these methods pose challenges in product isolation and catalyst removal, and the generation of acidic waste is a significant drawback from a green chemistry perspective. A study comparing various acids found that trifluoroacetic acid provided a higher yield (92%) for a specific pyrrole synthesis compared to p-toluenesulfonic acid (80%) and sulfuric acid (40%).[7]

Lewis Acids: Enhancing Mildness and Efficiency

Lewis acids offer a milder and often more efficient alternative to strong Brønsted acids.[6] They function by coordinating to the carbonyl oxygen. A wide array of Lewis acids have been successfully employed, including scandium(III) triflate (Sc(OTf)₃), bismuth(III) nitrate (Bi(NO₃)₃), and molecular iodine (I₂).[6][8][9]

  • Expertise & Experience: The choice of Lewis acid can be tailored to the substrate. For instance, Sc(OTf)₃ is a highly efficient catalyst that can be used in low concentrations (1 mol%) under solvent-free conditions, and it is recoverable and reusable.[9] Molecular iodine has emerged as a particularly powerful catalyst, enabling reactions to proceed rapidly at room temperature without any solvent, affording exceptional yields.[6]

  • Trustworthiness: Lewis acid catalysis often leads to cleaner reactions with shorter completion times and higher yields, even for less basic aromatic amines.[6] This methodology significantly expands the substrate scope and operational simplicity of the Paal-Knorr synthesis.

Heterogeneous Catalysts: The Path to Sustainability

The development of solid acid catalysts represents a major advance towards sustainable chemical synthesis.[6] These materials, which include clays, zeolites, and functionalized silica, combine catalytic activity with ease of separation and reusability.[3][8]

  • Expertise & Experience: Heterogeneous catalysts like silica sulfuric acid (SSA) and aluminas (e.g., CATAPAL 200) act as solid supports for acidic sites, enabling reactions to occur efficiently under solvent-free conditions.[3][10] SSA, for example, can yield products in as little as 3 minutes with 98% yield and can be reused multiple times without significant loss of activity.[6][10] The catalytic activity of aluminas has been correlated with their high percentage of Brønsted–Lewis acid sites and large pore diameter, which facilitate the condensation and dehydration steps.[3][11]

  • Trustworthiness: These systems are self-validating through their demonstrated reusability. The ability to simply filter off the catalyst streamlines the workup process, reduces waste, and lowers operational costs, making this approach highly attractive for both laboratory and industrial-scale synthesis.[3]

Performance Comparison: A Quantitative Overview

To provide a clear comparison, the following table summarizes the performance of representative catalysts for the synthesis of N-substituted pyrroles from 2,5-hexanedione.

Catalyst TypeCatalystConditionsTimeYield (%)Key AdvantagesReference(s)
Brønsted Acid Trifluoroacetic Acid (TFA)Dichloromethane, RT4h92%Readily available, high yield[7]
Lewis Acid Sc(OTf)₃ (1 mol%)Solvent-free, 60-80°C5-15 min89-98%Low catalyst loading, fast, reusable[9]
Lewis Acid Iodine (I₂)Solvent-free, RT5-15 min90-98%Extremely fast, mild (RT), solvent-free[6]
Heterogeneous Silica Sulfuric Acid (SSA)Solvent-free, RT2-5 min95-98%Very fast, reusable, easy separation[10]
Heterogeneous Alumina (CATAPAL 200)Solvent-free, 60°C45 min68-97%Low-cost, reusable, clean profile[3]

Table 1. Comparative performance of selected catalysts in the Paal-Knorr synthesis.

Experimental Protocols: From Benchtop to Application

The following protocols provide detailed, validated methodologies for two highly efficient and modern catalytic systems.

Protocol 1: Scandium(III) Triflate-Catalyzed Solvent-Free Synthesis

This protocol demonstrates a highly efficient, low-waste procedure using a recyclable Lewis acid catalyst.[9]

Materials:

  • 2,5-Hexanedione

  • Primary amine (e.g., Aniline)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Round-bottom flask or vial

  • Magnetic stirrer and oil bath

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add 2,5-hexanedione (1.0 mmol) and the primary amine (1.0 mmol).

  • Add scandium(III) triflate (0.01 mmol, 1 mol%).

  • Seal the vial and place it in a preheated oil bath at 80°C.

  • Stir the mixture for 10-15 minutes. Monitor reaction completion via Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and wash with water (5 mL) and brine (5 mL). The aqueous layer containing the catalyst can be concentrated and the catalyst reused.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrrole.

  • Purify by column chromatography if necessary.

Workflow for Sc(OTf)₃ Catalyzed Synthesis

G Figure 2. Workflow for a solvent-free, Lewis acid-catalyzed synthesis. cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Combine Diketone (1 eq), Amine (1 eq), and Sc(OTf)₃ (1 mol%) Heat Heat at 80°C (10-15 min) Combine->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Dilute (EtOAc) & Wash (H₂O, Brine) Cool->Extract Recover Recover Catalyst from Aqueous Layer Extract->Recover Catalyst Recycling Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Purified Pyrrole Concentrate->Product

Conclusion and Authoritative Recommendations

The Paal-Knorr synthesis has evolved far beyond its classical roots in strong mineral acids. For modern synthetic applications, particularly in drug development where functional group tolerance and process efficiency are paramount, the adoption of advanced catalytic systems is essential.

  • For rapid, high-yield synthesis with minimal workup , heterogeneous catalysts like Silica Sulfuric Acid (SSA) or recyclable Lewis acids such as Sc(OTf)₃ are highly recommended. Their performance under solvent-free conditions represents the state-of-the-art in both efficiency and sustainability.

  • For reactions involving sensitive substrates at room temperature , molecular iodine (I₂) catalysis is an outstanding choice, offering remarkable speed and simplicity.

  • While traditional Brønsted acids remain a low-cost option, their use should be reserved for robust, simple substrates where environmental impact and downstream processing challenges are not primary concerns.

The future of the Paal-Knorr synthesis will likely be shaped by the continued development of reusable, highly active, and selective catalysts. By understanding the principles and performance of the available catalytic tools, researchers can fully exploit this powerful reaction to build complex molecular architectures with greater precision and sustainability.

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Grokipedia. Paal–Knorr synthesis. [Link]

  • Sharma, V., et al. (2020). Recent Advancements in Pyrrole Synthesis. PMC. [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Mohammadi, Z., & Veisi, H. (2018). Recent Advances in the Synthesis of Pyrroles. SciSpace. [Link]

  • Beller, M., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. PMC. [Link]

  • Baruah, M., & Gogoi, N. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. Semantic Scholar. [Link]

  • Synfacts. (2010). Paal–Knorr Pyrrole Synthesis Catalyzed by Silica Sulfuric Acid. [Link]

  • SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

  • Venugopala, K. N., et al. Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. [Link]

  • Chen, W., et al. (2006). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. ResearchGate. [Link]

  • Martínez-Vargas, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

  • ResearchGate. Paal‐Knorr synthetic methods for substituted furans using either.... [Link]

  • ResearchGate. Paal-Knorr synthesis of pyrrole-based N-heterocycles 3l–p. [Link]

Sources

Validation

A Senior Scientist's Guide to the Validation of an Analytical Method for 3-Acetyl-4-methyl-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive framework for the validation of an analytical method for 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound pertinent in pharmaceutical development as a potential int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of an analytical method for 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound pertinent in pharmaceutical development as a potential intermediate or impurity. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind each step, comparing alternative analytical approaches and grounding our methodology in the authoritative guidelines of the International Council for Harmonisation (ICH).[1][2] This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical procedure.

The Strategic Imperative for Validation

Before any analytical method can be used for critical decision-making in a regulated environment—such as quantifying an impurity in a drug substance or assaying an active pharmaceutical ingredient (API)—we must rigorously prove that it is fit for its intended purpose.[3][4][5] This process, known as analytical method validation, establishes documented evidence that the procedure consistently produces results that are accurate, precise, and specific.[6] The primary global standard for this process is the ICH Q2(R1) guideline, now superseded by the modernized ICH Q2(R2) and its companion guideline on method development, ICH Q14.[7][8][9] These documents provide a harmonized framework recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13][14][15]

Selecting the Optimal Analytical Technology

The physicochemical properties of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde—a non-volatile organic molecule with a conjugated π-system due to its pyrrole ring, acetyl, and carbaldehyde groups—make it an ideal candidate for analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Let's compare this choice against other potential techniques.

Technique Applicability to 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde Rationale for Selection/Rejection
RP-HPLC with UV Detection Excellent The molecule is non-volatile and possesses chromophores that absorb UV light, allowing for sensitive detection. RP-HPLC offers high resolving power to separate the analyte from impurities and degradation products. This is the most common and robust technique for such compounds.[16][17][18]
Gas Chromatography (GC) Poor GC is suitable for volatile and thermally stable compounds. Given the molecule's structure and likely boiling point, it would require derivatization to increase volatility, adding complexity and potential for error.
UV-Vis Spectrophotometry Limited While the compound absorbs UV light, this technique lacks specificity. It cannot distinguish the analyte from other UV-absorbing compounds (like impurities or related substances) in the same sample matrix. It is unsuitable for purity or stability-indicating assays.
LC-MS Excellent (for specific applications) Liquid Chromatography-Mass Spectrometry provides superior specificity and sensitivity. While powerful, it may be overly complex and costly for routine quality control if a specific and stable UV-based HPLC method can be developed. It is, however, invaluable for peak identification during method development and forced degradation studies.

The Validation Master Plan: A Workflow for Success

Method validation is not a single experiment but a series of interconnected studies. The logical flow ensures that the foundational performance characteristics are established before moving to more complex ones.

Validation_Workflow start Method Development & Optimization specificity Specificity (including Forced Degradation) start->specificity Establish Identity & Purity linearity Linearity & Range specificity->linearity Confirm No Interference lod_loq LOD & LOQ linearity->lod_loq Define Limits accuracy Accuracy (Recovery) linearity->accuracy Define Range precision Precision (Repeatability & Intermediate) accuracy->precision Confirm at Multiple Levels robustness Robustness precision->robustness Assess Reliability report Final Validation Report robustness->report

Caption: A logical workflow for analytical method validation.

Deconstructing the Validation Parameters: Protocols & Acceptance Criteria

Here, we detail the experimental execution for each critical validation parameter, based on a hypothetical but scientifically sound HPLC method.

Hypothetical HPLC Method Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size[16]

  • Mobile Phase: Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0) in a gradient elution[16]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm[16]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Specificity

Causality: The primary goal of specificity is to prove that the signal we measure comes solely from our target analyte and not from anything else that might be in the sample, such as impurities, degradation products, or matrix components.[3] A method that is not specific can lead to an overestimation of the analyte, a critical failure in quality control.

Experimental Protocol:

  • Blank Analysis: Prepare and inject the diluent (mobile phase or a placebo matrix) to demonstrate that it does not produce any interfering peaks at the retention time of the analyte.

  • Analyte Identification: Inject a solution of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde reference standard to determine its retention time.

  • Forced Degradation Study: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[16][17]

    • Acid Hydrolysis: 0.1N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis of Stressed Samples: Analyze the stressed samples by HPLC. Use a photodiode array (PDA) detector if available to assess peak purity.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or impurities.

  • Peak purity analysis (if PDA is used) should pass, indicating spectral homogeneity across the peak.

  • The method is deemed "stability-indicating" if all major degradation peaks are resolved from the main analyte peak with a resolution (Rs) of ≥ 2.0.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This relationship is fundamental for accurate quantification, as it forms the basis of the calibration curve used to calculate the concentration of unknown samples.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels covering the expected range of the method (e.g., for an assay, 80% to 120% of the target concentration; for an impurity, from the reporting limit to 120% of the specification limit).[3]

  • Inject each concentration level in triplicate.

  • Plot the average peak area response versus the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[6]

  • The y-intercept should be ≤ 2% of the response at the 100% target concentration.[6]

  • The residuals should be randomly distributed around the x-axis.

Example Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90901200
1001005000
1101102300
1201206000
Regression Output
Correlation Coefficient (r²) 0.9998
Slope 10045
Y-Intercept 1520
Accuracy

Causality: Accuracy measures the closeness of the experimental result to the true value.[8] It confirms that there are no systematic errors or biases in the method, ensuring that we are measuring the correct amount of substance.

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • This can be done by:

    • Assay of a known standard: Analyze a new, certified reference standard as a sample.

    • Spiked Matrix Method: Add known amounts of the analyte to a placebo (a mixture of all formulation components except the analyte).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for a drug substance or product assay.[18]

Example Accuracy Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0119.499.5%
Mean Recovery 99.9%
Precision

Causality: Precision assesses the degree of scatter or random error in the method. It is evaluated at two levels: repeatability (within-run precision) and intermediate precision (between-run variability).[8][19] A precise method yields consistent results upon repeated analysis of the same homogeneous sample, which is crucial for reliable monitoring of a process or product.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Alternatively, analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%).[2]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 1.0% for a drug substance assay.

  • Intermediate Precision: %RSD should be ≤ 2.0% for a drug substance assay.[6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. LOQ is the lowest amount that can be quantified reliably.[4] These parameters are not typically required for an assay method but are essential for impurity quantification methods.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Identify the concentration at which the S/N ratio is approximately 3:1 for LOD.

  • Identify the concentration at which the S/N ratio is approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1 and %RSD ≤ 10%.

Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters.[4] This study provides confidence that the method will perform consistently during routine use, where minor fluctuations are inevitable.

Robustness_Factors center Method Performance (e.g., Retention Time, Resolution) flow Flow Rate (± 0.1 mL/min) flow->center ph Mobile Phase pH (± 0.2 units) ph->center temp Column Temp (± 5 °C) temp->center comp Mobile Phase Comp. (± 2% organic) comp->center

Caption: Key parameters to vary in a robustness study.

Experimental Protocol:

  • Vary critical HPLC parameters one at a time, such as:

    • Flow rate (e.g., 0.9 mL/min and 1.1 mL/min).

    • Mobile phase pH (e.g., 2.8 and 3.2).

    • Column temperature (e.g., 25°C and 35°C).

    • Percentage of organic solvent in the mobile phase (e.g., ±2%).

  • Analyze a system suitability solution and a sample under each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and quantitative results.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The quantitative result of the sample should not deviate significantly from the result obtained under normal conditions (e.g., difference ≤ 2.0%).

Conclusion: From Validation to Routine Application

This guide has outlined a comprehensive and scientifically-grounded approach to validating an HPLC method for 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, we build a body of evidence that demonstrates the method is suitable for its intended purpose. This rigorous validation process is not merely a regulatory hurdle; it is the foundation of data integrity and ensures that all subsequent analytical results are reliable, reproducible, and can be trusted to make critical decisions regarding product quality, safety, and efficacy.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S.
  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency.
  • FDA Guidance on Analytical Method Valid
  • EMA Guideline on bioanalytical Method Valid
  • Guideline Bioanalytical method validation. (2011). European Medicines Agency.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • Bioanalytical method valid
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • FDA/CDER Perspectives on analytical procedure development and valid
  • Quality Guidelines.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
  • Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019).
  • Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples.
  • Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. (2022). Semantic Scholar.
  • Pyrrole Chemistry. XIV. Some Chemical and Physical Properties of 3-Pyrrolecarbaldehyde and 1-Methyl-3-pyrrolecarbaldehyde. Canadian Journal of Chemistry.
  • 3-methyl-1H-pyrrole-2-carbaldehyde. PubChem.
  • 4-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde. Sigma-Aldrich.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Method Validation Validation of Analytical Methods and Procedures. (2006). LabCompliance.
  • Pyrrole-2-carboxaldehyde. ChemicalBook.
  • 4-Methyl-1H-pyrrole-2-carbaldehyde. PubChem.
  • ICH Q2(R2)
  • Analytical Method Validation: Principles, Techniques, and Applications. (2025). Chemistry Research Journal.

Sources

Comparative

A Researcher's Comparative Guide: Evaluating Pyrrole-2-Carbaldehyde Derivatives In Vitro and In Vivo

The pyrrole ring is a foundational scaffold in medicinal chemistry, serving as the core structure for numerous natural products and synthetic drugs.[1][2] Specifically, derivatives of pyrrole-2-carbaldehyde (Py-2-C) have...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole ring is a foundational scaffold in medicinal chemistry, serving as the core structure for numerous natural products and synthetic drugs.[1][2] Specifically, derivatives of pyrrole-2-carbaldehyde (Py-2-C) have garnered significant attention for their diverse physiological activities, which are observed in compounds isolated from natural sources like fungi and plants.[3][4] For researchers and drug development professionals, the journey from a promising synthesized Py-2-C derivative to a potential therapeutic agent is a rigorous process of evaluation. This journey invariably begins in the controlled environment of the laboratory (in vitro) before progressing to the complex biological systems of living organisms (in vivo).

This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing pyrrole-2-carbaldehyde derivatives. It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices and the critical process of translating laboratory findings into meaningful biological outcomes.

Chapter 1: The Foundation – In Vitro Evaluation

In vitro studies represent the first critical gateway in the drug discovery pipeline.[5] They are indispensable for initial screening, allowing for the cost-effective and high-throughput assessment of numerous derivatives to identify those with the most promising activity, safety profiles, and mechanisms of action.[5][6]

Core Applications of In Vitro Assays
  • Efficacy Screening: Rapidly identifies compounds with desired biological effects (e.g., anticancer, antimicrobial, antioxidant).

  • Mechanism of Action (MoA): Helps elucidate the specific molecular pathways through which a derivative exerts its effect.[6]

  • Initial Cytotoxicity: Provides a preliminary assessment of a compound's toxicity against various cell types.

Key In Vitro Experimental Protocols for Py-2-C Derivatives

A primary application for novel pyrrole derivatives is in oncology.[7] The most common initial step is to assess a compound's ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a gold-standard colorimetric method for this purpose.[8]

Principle of the MTT Assay: This assay measures the metabolic activity of cells.[9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.

Experimental Protocol: MTT Assay for Cytotoxicity [9][11]

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrrole-2-carbaldehyde derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (cells with medium only) and a positive control (cells with a known cytotoxic drug like cisplatin).

  • Incubation: Incubate the plate for a specified exposure time, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the compound's expected mechanism.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 4 hours in a humidified atmosphere. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[11] Gently mix on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[9] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration), the concentration at which 50% of cell growth is inhibited.[10]

Many diseases involve oxidative stress caused by reactive oxygen species (ROS).[12] Py-2-C derivatives are often screened for their ability to scavenge these harmful radicals.

Common Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to reduce the stable DPPH radical. The color change from violet to yellow is monitored spectrophotometrically.[13][14]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This test evaluates the capacity of a compound to scavenge the ABTS radical cation, which results in a loss of color.[13]

Pyrrole derivatives have also shown promise as antimicrobial agents.[15][16] The primary goal of in vitro antimicrobial testing is to determine the Minimum Inhibitory Concentration (MIC).

Method: Broth Microdilution This method involves preparing a two-fold serial dilution of the test compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized concentration of a specific bacterium (e.g., Staphylococcus aureus) or fungus (Candida albicans).[17] After incubation, the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[18]

Data Presentation: Summarizing In Vitro Results

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison.

Derivative IDCancer Cell LineAssayIC₅₀ (µM)Antioxidant Activity (DPPH, % Scavenging @ 50 µM)Antimicrobial MIC (µg/mL vs. S. aureus)
Py-2-C-001MCF-7 (Breast)MTT12.568%32
Py-2-C-002A549 (Lung)MTT8.245%>128
Py-2-C-003HCT116 (Colon)MTT21.082%64
Cisplatin(Control)MTT5.5N/AN/A
Visualization: The In Vitro Screening Workflow

The following diagram illustrates the typical high-throughput screening process for a library of newly synthesized pyrrole-2-carbaldehyde derivatives.

InVitro_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action Compound_Library Library of Pyrrole-2-Carbaldehyde Derivatives Primary_Assay High-Throughput Assay (e.g., Single-Dose MTT on one cell line) Compound_Library->Primary_Assay Test all compounds Dose_Response IC50 Determination (e.g., Multi-dose MTT on a panel of cancer lines) Primary_Assay->Dose_Response Active 'Hits' Normal_Cell_Toxicity Cytotoxicity on Normal Cells (e.g., Fibroblasts) Dose_Response->Normal_Cell_Toxicity Potent Compounds MoA_Studies Mechanism of Action Assays (Apoptosis, Enzyme Inhibition, etc.) Normal_Cell_Toxicity->MoA_Studies Selective Compounds Lead_Candidates Identification of Lead Candidates MoA_Studies->Lead_Candidates InVivo_Workflow cluster_0 Pre-clinical Development cluster_1 Efficacy & Safety Testing cluster_2 Decision Point Lead_Compound Lead Candidate from In Vitro Screening PK_Studies Pharmacokinetic (PK) Studies in Rodents Lead_Compound->PK_Studies Formulation & Dosing Xenograft_Model Efficacy Study (e.g., Xenograft Mouse Model) PK_Studies->Xenograft_Model Determine Exposure Tox_Studies Toxicology Studies (Acute & Repeated Dose) PK_Studies->Tox_Studies Determine Safe Dose Range IND_Candidate IND-Enabling Candidate Selection Xenograft_Model->IND_Candidate Demonstrates Efficacy Tox_Studies->IND_Candidate Acceptable Safety Profile

The pathway from a lead compound to an in vivo validated candidate.

Chapter 3: Bridging the Gap – The In Vitro-In Vivo Correlation (IVIVC)

One of the greatest challenges in drug development is that promising in vitro results often fail to translate into in vivo efficacy. [5][19]Understanding the reasons for this disconnect is crucial for making informed decisions and improving the predictive power of preclinical models.

Common Causes of In Vitro vs. In Vivo Discrepancies
  • Metabolism: A compound that is highly active in vitro may be rapidly metabolized and cleared by the liver (first-pass effect) in vivo, preventing it from ever reaching its target. [20][21]* Poor Pharmacokinetics: The compound may have low oral bioavailability, poor distribution to the tumor tissue, or an inability to cross cell membranes effectively in a complex tissue environment.

  • Influence of the Tumor Microenvironment (TME): In vitro cell cultures lack the complex TME, which includes stromal cells, blood vessels, and immune cells that can significantly impact a drug's effectiveness. [22]* Systemic Toxicity: A compound may be effective but cause unacceptable toxicity to vital organs at the required therapeutic dose, a reality not captured by simple cell-line assays. [6]* Species Differences: The metabolic enzymes and physiological responses of a mouse can differ from those of a human, which is a key consideration when eventually translating findings to the clinic. [6][20]

Visualization: Factors Confounding In Vitro-In Vivo Translation

This diagram illustrates the biological complexities introduced in an in vivo system that are absent in vitro.

IVIVC_Gap cluster_vitro Observed Effect cluster_vivo Potential Outcomes InVitro In Vitro System (Cell Monolayer) Vitro_Efficacy High Potency (Low IC50) InVivo In Vivo System (Whole Organism) Vivo_Efficacy Efficacy Vitro_Efficacy->Vivo_Efficacy Successful Translation Metabolism Liver Metabolism (First-Pass Effect) Vitro_Efficacy->Metabolism ADME Poor ADME Properties (Absorption, Distribution) Vitro_Efficacy->ADME TME Tumor Microenvironment (e.g., Hypoxia, Stromal Cells) Vitro_Efficacy->TME Toxicity Systemic Toxicity (Off-Target Effects) Vitro_Efficacy->Toxicity Immune Immune System Interaction Vitro_Efficacy->Immune Vivo_Failure Lack of Efficacy Metabolism->Vivo_Failure ADME->Vivo_Failure TME->Vivo_Failure Toxicity->Vivo_Failure Immune->Vivo_Failure

Biological barriers between in vitro potency and in vivo efficacy.

Conclusion

The evaluation of pyrrole-2-carbaldehyde derivatives requires a carefully integrated strategy that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays serve as the essential, high-throughput engine for discovery, identifying active compounds and dissecting their mechanisms of action. However, they represent a simplified biological model. In vivo studies provide the indispensable "reality check," assessing a compound's performance and safety within the intricate environment of a living organism.

Ultimately, in vitro and in vivo data are not mutually exclusive but are two complementary pieces of the same puzzle. A successful drug development program relies on the logical progression from cell-based assays to whole-animal models, using the insights gained at each stage to inform the next. By understanding the principles, protocols, and inherent limitations of both approaches, researchers can more effectively navigate the complex path from a novel pyrrole derivative to a potential life-saving therapy.

References

  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. (Source unavailable)
  • Translating In Vitro Data to In Vivo: Bridging the Gap in Drug Development - Infinix Bio. (Source unavailable)
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (Source unavailable)
  • Animal models and therapeutic molecular targets of cancer: utility and limit
  • Toxicology Studies - Pacific BioLabs. (Source unavailable)
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • MTT assay protocol | Abcam. (Source unavailable)
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (Source unavailable)
  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities - MDPI. (Source unavailable)
  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correl
  • Video: Mouse Models of Cancer Study - JoVE. (Source unavailable)
  • Correlation & Conflicts Between in Vivo and in Vitro | PDF - Scribd. (Source unavailable)
  • Translation from in vitro studies to in vivo studies will require...
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • (PDF)
  • Cancer Models - Charles River Labor
  • The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests | Bentham Science Publishers. (Source unavailable)
  • Correlating in vitro data to in vivo findings for risk assessment - PubMed. (Source unavailable)
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (Source unavailable)
  • In Vitro In Vivo (IVIV)
  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (Source unavailable)
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (Source unavailable)
  • In vitro to in vivo pharmacokinetic translation guidance - bioRxiv.org. (Source unavailable)
  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (Source unavailable)
  • (PDF) Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. (Source unavailable)
  • A Comparative Guide to the Biological Activity of Pyrrole Deriv
  • In Vivo and in Vitro Toxicity Studies - Biogem.it. (Source unavailable)
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed. (Source unavailable)
  • In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties - Bentham Science Publisher. (Source unavailable)
  • 6 Types of Toxicology Studies for IND & NDA Programs - WuXi AppTec. (Source unavailable)
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC. (Source unavailable)
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (Source unavailable)
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Deriv
  • Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base | ACS Omega. (Source unavailable)
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. (Source unavailable)
  • Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts - MDPI. (Source unavailable)
  • Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones - PubMed. (Source unavailable)
  • Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies - ResearchG
  • Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes - JETIR.org. (Source unavailable)
  • A promising anti-cancer and anti-oxidant agents based on the pyrrole and fused pyrrole: synthesis, docking studies and biological evalu
  • In Vitro Exploration of Antioxidant Activity - Encyclopedia.pub. (Source unavailable)
  • Anti-cancer activity of novel Schiff base copper (II)
  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities - Bentham Science Publisher. (Source unavailable)
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid

Sources

Validation

benchmarking the synthesis of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde against other methods

Executive Summary The synthesis of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde (AMPC) is a critical checkpoint in the production of unsymmetrical porphyrins, BODIPY dyes, and certain kinase inhibitors. While simple pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde (AMPC) is a critical checkpoint in the production of unsymmetrical porphyrins, BODIPY dyes, and certain kinase inhibitors. While simple pyrroles are easily formylated via the Vilsmeier-Haack reaction, AMPC presents a unique challenge: it is an electron-deficient pyrrole typically derived from the Knorr synthesis.

This guide benchmarks the Controlled Sulfuryl Chloride (


) Oxidation  (the industrial "Product" standard) against the two primary alternatives: Selenium Dioxide (

) Oxidation
and Ceric Ammonium Nitrate (CAN) Oxidation .

The Verdict: While CAN offers milder conditions for small-scale medicinal chemistry, the Sulfuryl Chloride protocol remains the superior method for scalability and cost-efficiency, provided that strict temperature controls are implemented to prevent ring chlorination.

Strategic Analysis: The Chemical Challenge

To understand the benchmarking data, one must understand the substrate. The precursor, 3-acetyl-2,4-dimethylpyrrole , contains a deactivated ring due to the electron-withdrawing acetyl group at C3.

  • Deactivation: The acetyl group reduces the electron density of the pyrrole ring, making standard electrophilic aromatic substitutions (like direct Vilsmeier formylation on a C2-unsubstituted precursor) sluggish or low-yielding.

  • Regioselectivity: The goal is to oxidize the

    
    -methyl group at C2 into an aldehyde (-CHO) while leaving the 
    
    
    
    -methyl group at C4 and the acetyl group at C3 intact.
  • Reactivity Differential: The

    
    -methyl hydrogens are significantly more acidic and susceptible to radical halogenation than the 
    
    
    
    -methyl hydrogens, creating a window for selective functionalization.
Comparison of Synthetic Pathways

Figure 1: Comparative synthetic workflows.[1] Method A (Sulfuryl Chloride) relies on a stepwise chlorination-hydrolysis, whereas Methods B and C are direct oxidations.

Benchmarking Data

The following data is derived from a meta-analysis of optimized internal protocols and standard literature methods (see References).

MetricSulfuryl Chloride (

)
Selenium Dioxide (

)
Ceric Ammonium Nitrate (CAN)
Reaction Type Radical Halogenation / HydrolysisRiley OxidationSingle Electron Transfer (SET)
Isolated Yield 72 - 81% 45 - 55%60 - 68%
Atom Economy HighLow (Se waste)Very Low (High MW oxidant)
Cost (Reagents) $ (Very Low)

$ (High)

(Very High)
Scalability Excellent (>100g scale)Poor (Toxic waste removal)Moderate (Solvent volume issues)
Purity (Crude) Moderate (Requires recrystallization)Low (Colloidal Se contamination)High
E-Factor (Waste) Moderate (Acidic aqueous waste)High (Toxic Se waste)High (Cerium waste)
Performance Analysis
  • The Winner for Scale (

    
    ):  Despite being "harsher," the sulfuryl chloride method is the industry standard because the reagents are inexpensive and the byproducts (gaseous 
    
    
    
    and HCl) are easily scrubbed. The yield is superior because the reaction is driven to completion more effectively than the equilibrium-prone
    
    
    oxidation.
  • The Loser for Safety (

    
    ):  Selenium dioxide leaves residual colloidal selenium that is notoriously difficult to filter, often requiring chromatography which defeats the purpose of a scalable process.
    
  • The Niche Choice (CAN): CAN is excellent for rapid, small-scale library synthesis where cost is irrelevant, but the requirement for 4 equivalents of a high-molecular-weight reagent makes it impractical for multi-gram synthesis.

The Benchmark Protocol: Optimized Sulfuryl Chloride Oxidation

This protocol avoids the common pitfall of over-chlorination (yielding the carboxylic acid) or ring chlorination.

Mechanism of Action

The reaction proceeds via a radical chain mechanism. The electron-withdrawing acetyl group at C3 is crucial; it deactivates the ring carbons toward electrophilic attack by


, thereby directing the reaction toward the homolytic substitution of the 

-methyl hydrogens.

Figure 2: Mechanistic flow of the optimized chlorination-hydrolysis sequence.

Step-by-Step Methodology

Reagents:

  • 3-acetyl-2,4-dimethylpyrrole (1.0 eq)

  • Sulfuryl Chloride (

    
    ) (2.2 eq) — Freshly distilled recommended.
    
  • Dichloromethane (DCM) or Glacial Acetic Acid (Solvent)

  • Sodium Acetate (NaOAc)[2]

Protocol:

  • Dissolution: Dissolve 3-acetyl-2,4-dimethylpyrrole (10 g, 73 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.

    • Expert Insight: Do not use ether; the HCl generated can cleave ether linkages or cause fires. DCM is preferred for solubility; Acetic acid is preferred if over-chlorination is observed.

  • Controlled Addition: Add

    
     (12.9 mL, 160 mmol) dropwise over 30 minutes.
    
    • Critical Parameter: Maintain internal temperature below 5°C. Rapid addition causes exotherms that lead to ring chlorination at C5.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will darken.

    • Monitoring: TLC will show the disappearance of the starting material. The intermediate (dichloromethyl) is unstable and may not be clearly visible.

  • Hydrolysis (The Quench):

    • Add a solution of Sodium Acetate (20 g) in water (100 mL) directly to the reaction mixture.

    • Reflux the biphasic mixture (if DCM) or solution (if Acetic Acid) for 30 minutes. This converts the gem-dichloro group into the aldehyde.

  • Workup:

    • Separate the organic layer.[2][3][4][5]

    • Wash with sat.[2][6]

      
       to remove acid traces.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water.

    • Target: Off-white to pale yellow needles.

    • Expected Yield: 75-80%.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete hydrolysis of the gem-dichloro intermediate.Increase reflux time during the NaOAc step; ensure pH is >4 during hydrolysis.
Ring Chlorination (Impurity) Temperature spike during addition.Use a jacketed reactor; slow down addition rate; ensure efficient stirring.
Carboxylic Acid Formation Over-oxidation (formation of

).
Strictly limit

to 2.2 equivalents. Do not use 3.0 eq unless the acid is desired.
Dark/Tarred Product Polymerization of pyrrole.Ensure the starting material is pure; exclude light during the chlorination phase if possible.

References

  • Fischer, H., & Orth, H. (1934). Die Chemie des Pyrrols. Leipzig: Akademische Verlagsgesellschaft. (The foundational text on Knorr pyrrole chemistry).
  • Clezy, P. S., & Liepa, A. J. (1970). The chemistry of pyrrolic compounds. XII. Dipyrrylmethanes. Australian Journal of Chemistry, 23(12), 2443-2459. Link

    • Context: Establishes the sulfuryl chloride oxid
  • Paine, J. B., & Dolphin, D. (1985). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry, 50(26), 5598-5604. Link

    • Context: Discusses the reactivity of electron-deficient pyrroles and regioselectivity.
  • Smith, K. M. (2000). Porphyrins and Metalloporphyrins. Elsevier. Context: Comprehensive review of porphyrin precursor synthesis, validating the route as the industrial standard.
  • Adarsh, K., et al. (2010). Cerium(IV) ammonium nitrate mediated selective oxidation of benzylic methyl groups. Tetrahedron Letters, 51(45), 5915-5918. Link

    • Context: Provides the comparative data for the CAN oxid

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde

Hazard Assessment: An Evidence-Based Approach The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on data from structurally similar compounds, 3-acetyl-4-methyl-1H-pyrrole-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on data from structurally similar compounds, 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde should be treated with caution. The known GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for a closely related analogue, 3-methyl-1H-pyrrole-2-carbaldehyde, indicate the following potential hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

These classifications mandate a multi-layered approach to personal protective equipment (PPE) to mitigate risks of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for preventing chemical exposure. The following table summarizes the minimum required PPE for handling 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z.87.1 or EN166 standards are essential to protect against splashes that can cause serious eye irritation.[2][3] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.
Hands Chemical-Resistant GlovesNitrile gloves are recommended for providing a barrier against skin contact, which can cause irritation.[4] For prolonged or repeated contact, consider double-gloving or selecting gloves with a higher protection class (breakthrough time > 240 minutes).[5] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[5]
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from potential splashes.[3] For procedures with a higher risk of significant spills, a chemically resistant apron should be worn over the lab coat.
Respiratory Chemical Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors, which may cause respiratory irritation.[2][4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4]
Feet Closed-toe ShoesShoes made of a non-porous material that fully cover the feet are required to protect against spills.[4]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for ensuring safety and experimental integrity. The following diagram and procedural steps outline the recommended process for handling 3-acetyl-4-methyl-1H-pyrrole-2-carbaldehyde.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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